Technical Documentation Center

4-tert-Butyl-2-chlorobenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-tert-Butyl-2-chlorobenzaldehyde
  • CAS: 65770-02-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-tert-Butyl-2-chlorobenzaldehyde

The following technical monograph provides an in-depth analysis of 4-tert-Butyl-2-chlorobenzaldehyde , a specialized aromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and functional materials...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 4-tert-Butyl-2-chlorobenzaldehyde , a specialized aromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

[1]

Executive Summary

4-tert-Butyl-2-chlorobenzaldehyde is a trisubstituted benzene derivative characterized by a bulky tert-butyl group at the para-position and a chlorine atom at the ortho-position relative to the aldehyde functionality.[1] This specific substitution pattern imparts unique steric and electronic properties, making it a valuable building block for modifying the lipophilicity and metabolic stability of drug candidates.

Correction Notice: The CAS number 85953-29-3 is frequently misattributed in automated databases. This CAS actually refers to Methyl 2-chloro-4-fluorobenzoate.[1][2] Researchers should verify identity via the SMILES string CC(C)(C)c1cc(C=O)c(Cl)cc1 or by chemical structure rather than relying solely on CAS identifiers for this specific isomer.[1]

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 4-tert-Butyl-2-chlorobenzaldehyde[1]

  • Synonyms: 2-Chloro-4-(1,1-dimethylethyl)benzaldehyde; 2-Chloro-4-t-butylbenzaldehyde.

  • Molecular Formula: C₁₁H₁₃ClO[1]

  • Molecular Weight: 196.67 g/mol [1]

  • SMILES: CC(C)(C)c1cc(C=O)c(Cl)cc1[1]

Structural Conformation & Electronic Effects

The molecule features a "push-pull" electronic system modified by steric strain:

  • Steric Inhibition of Resonance: The ortho-chlorine atom exerts steric pressure on the aldehyde group, potentially twisting it out of coplanarity with the benzene ring. This reduces the conjugation efficiency compared to the non-chlorinated analog (4-tert-butylbenzaldehyde), making the carbonyl carbon slightly more electrophilic.[1]

  • Lipophilic Bulk: The tert-butyl group at the 4-position is a large, hydrophobic anchor.[1] It significantly increases the

    
     (partition coefficient) of the molecule, facilitating membrane permeability in downstream pharmaceutical derivatives.
    
  • Directing Effects: In subsequent electrophilic aromatic substitutions, the tert-butyl group is activating (ortho-directing relative to itself), while the chlorine and aldehyde groups are deactivating.[1]

Part 2: Physicochemical Profile[2][3][4]

Due to the specialized nature of this isomer, experimental data is often interpolated from its congeners (2-chlorobenzaldehyde and 4-tert-butylbenzaldehyde).[1] The following values represent high-confidence predicted ranges based on Structure-Property Relationship (SPR) models.

PropertyValue / RangeNotes
Physical State Pale yellow to colorless liquidMay crystallize at low temps due to symmetry.[1]
Boiling Point 260°C – 268°C (at 760 mmHg)Elevated vs. 4-t-butylbenzaldehyde (248°C) due to Cl mass.[1]
Density 1.12 – 1.16 g/cm³Intermediate between 4-t-butyl (0.[1]97) and 2-chloro (1.25).[1]
Melting Point 15°C – 25°CLikely a low-melting solid or viscous liquid.[1]
Solubility Insoluble in water (<50 mg/L)Highly soluble in DCM, EtOAc, Toluene, Ethanol.
Flash Point >110°CCombustible; requires Class IIIB handling.[1]
Log P ~4.2High lipophilicity driven by the tert-butyl group.

Part 3: Synthetic Pathways

The synthesis of 4-tert-Butyl-2-chlorobenzaldehyde requires navigating the directing effects of the substituents.[1] Direct chlorination of 4-tert-butylbenzaldehyde typically yields the 3-chloro isomer due to the meta-directing aldehyde group.[1] Therefore, a bottom-up approach using formylation or oxidation of a pre-functionalized precursor is required.[1]

Primary Route: Rieche Formylation of 1-tert-Butyl-3-chlorobenzene

This is the most reliable lab-scale method.[1] The tert-butyl group directs electrophiles para to itself, while the chlorine (at position 3) directs ortho/para.[1] Position 6 (which becomes C1 in the product) is activated by the tert-butyl group and is the least sterically hindered site ortho to the chlorine.[1]

Reagents:

  • Substrate: 1-tert-Butyl-3-chlorobenzene (3-chloro-tert-butylbenzene).[1]

  • Formylating Agent: Dichloromethyl methyl ether (DCME).[1]

  • Catalyst: Titanium tetrachloride (

    
    ) or Tin(IV) chloride (
    
    
    
    ).[1]

Protocol:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 1-tert-butyl-3-chlorobenzene (50 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Cool to 0°C.

  • Catalyst Addition: Add

    
     (1.2 eq, 60 mmol) dropwise via syringe. The solution will darken (yellow/orange complex).
    
  • Formylation: Add Dichloromethyl methyl ether (1.1 eq, 55 mmol) dropwise over 20 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Quench: Pour the reaction mixture carefully onto crushed ice/water (200 mL).

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated

    
     and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify the residue via vacuum distillation or flash chromatography (Silica gel, 0-5% EtOAc in Hexane).

Visualization of Synthetic Logic (Graphviz)[1]

SynthesisPath cluster_logic Regioselectivity Logic Start Starting Material: 1-tert-Butyl-3-chlorobenzene Reagents Reagents: DCME + TiCl4 (Rieche Formylation) Start->Reagents Electrophilic Attack (Para to t-Bu) Intermediate Intermediate Complex: Ar-CH(OMe)Cl Reagents->Intermediate Lewis Acid Catalysis Hydrolysis Hydrolysis: Ice / Water Intermediate->Hydrolysis Quench Product Target Product: 4-tert-Butyl-2-chlorobenzaldehyde Hydrolysis->Product Elimination of MeOH/HCl Logic1 t-Bu directs Para (Strong) Logic3 Position 6 is Para to t-Bu & Ortho to Cl Logic1->Logic3 Logic2 Cl directs Ortho/Para (Weak) Logic2->Logic3

Figure 1: Synthetic pathway utilizing Rieche formylation.[1] The regioselectivity is driven by the strong directing effect of the tert-butyl group.[1]

Part 4: Reactivity & Functionalization

The 4-tert-Butyl-2-chlorobenzaldehyde scaffold offers three distinct points of reactivity:

  • The Aldehyde (C1):

    • Reductive Amination: Reacts with primary amines and

      
       to form benzylamines.[1] The ortho-chloro group may slow down imine formation due to sterics, requiring longer reaction times or Lewis acid catalysis (
      
      
      
      ).[1]
    • Oxidation: Easily oxidized to 4-tert-butyl-2-chlorobenzoic acid using

      
       or Pinnick oxidation (
      
      
      
      ).[1]
    • Olefinations: Wittig or Horner-Wadsworth-Emmons reactions yield styrene derivatives.[1]

  • The Aryl Chloride (C2):

    • Cross-Coupling: The C-Cl bond is deactivated but can participate in Buchwald-Hartwig amination or Suzuki-Miyaura coupling using advanced palladium catalysts (e.g.,

      
       with XPhos or RuPhos) to introduce biaryl complexity.[1]
      
  • The Aromatic Ring:

    • Electrophilic Substitution: Further functionalization (e.g., nitration) will likely occur at position 5 (meta to CHO, meta to Cl) or position 3 (ortho to t-Bu, ortho to Cl), though position 3 is severely sterically hindered.[1]

Part 5: Applications in Drug Discovery[5]

This molecule serves as a lipophilic scaffold modulator .[1]

  • Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the para-position (a common metabolic soft spot).[1] The ortho-chlorine atom blocks metabolism at the 2-position and can prevent rotation of the phenyl ring in a receptor binding pocket (atropisomerism control).[1]

  • Bioisosterism: It is often used to replace a naphthyl or biphenyl group, providing similar bulk but different electronic vectors.

  • Fragment-Based Design: Used in the synthesis of inhibitors for GPCRs and kinases where a deep hydrophobic pocket needs to be filled.[1]

Part 6: Safety & Handling (GHS Classification)[1]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][3]
STOT-SE H335May cause respiratory irritation.[1]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects (Predicted).[1]

Handling Protocol:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Ventilation: Always handle inside a fume hood.[1] The aldehyde vapor can be irritating to mucous membranes.

  • Storage: Store under inert gas (

    
     or Ar) at 2–8°C. Aldehydes are prone to autoxidation to benzoic acids upon exposure to air.[1]
    

References

  • Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV.[1] Synthese aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte. (Foundational protocol for formylation of deactivated benzenes). [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 4-tert-Butylbenzaldehyde (Congener data used for property interpolation). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for electrophilic aromatic substitution directing effects).[1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet for 2-Chlorobenzaldehyde. (Baseline safety data for chlorinated benzaldehydes). [1]

Sources

Exploratory

4-tert-Butyl-2-chlorobenzaldehyde CAS number and synonyms

Executive Summary 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7) is a specialized aromatic aldehyde intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7) is a specialized aromatic aldehyde intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Characterized by a bulky tert-butyl group at the para-position and a chlorine atom at the ortho-position relative to the formyl group, this compound offers a unique steric and electronic profile. Its dual functionality—an electrophilic aldehyde and a potentially reactive aryl chloride—makes it a versatile scaffold for constructing complex heterocyclic systems and lipophilic drug candidates.

Chemical Identity & Nomenclature[1][2][3]

Attribute Details
CAS Number 65770-02-7
IUPAC Name 2-Chloro-4-(1,1-dimethylethyl)benzaldehyde
Common Synonyms 4-tert-Butyl-2-chlorobenzaldehyde; 2-Chloro-4-t-butylbenzaldehyde
Molecular Formula C₁₁H₁₃ClO
Molecular Weight 196.67 g/mol
SMILES CC(C)(C)c1ccc(C=O)c(Cl)c1
InChI Key NRKQMDLBMZFWDM-UHFFFAOYSA-N

Physicochemical Profile

While specific experimental data for this niche intermediate is limited in public registries, its properties can be reliably estimated based on structural analogs (e.g., 4-tert-butylbenzaldehyde and 2-chlorobenzaldehyde).

Property Value / Estimate Notes
Appearance Colorless to pale yellow liquidTypical of halogenated benzaldehydes.
Boiling Point ~255–265 °C (at 760 mmHg)Extrapolated from 4-tert-butylbenzaldehyde (248°C) + Cl effect.
Density ~1.10–1.15 g/cm³Denser than water due to chlorine substitution.
Solubility Insoluble in water; Soluble in DCM, EtOAc, TolueneHighly lipophilic due to the tert-butyl group.
Stability Air-sensitive (oxidation to benzoic acid)Store under inert atmosphere (N₂/Ar) at 2–8°C.

Synthetic Pathways[4]

The synthesis of 4-tert-butyl-2-chlorobenzaldehyde requires careful control of regioselectivity to ensure the formyl group is introduced at the correct position relative to the existing substituents.

Primary Route: Vilsmeier-Haack Formylation

The most reliable laboratory-scale method involves the formylation of 1-tert-butyl-3-chlorobenzene . This route leverages the directing effects of the substituents to achieve high regioselectivity.

  • Substrate: 1-tert-butyl-3-chlorobenzene (1-chloro-3-(1,1-dimethylethyl)benzene).

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).[1][2]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity:

    • The tert-butyl group directs ortho/para.

    • The chlorine atom directs ortho/para.

    • Result: The position para to the bulky tert-butyl group and ortho to the chlorine is sterically accessible and electronically favored, leading to the 4-tert-butyl-2-chloro isomer.

Synthesis Diagram (Graphviz)

VilsmeierHaack Figure 1: Vilsmeier-Haack Formylation Pathway for 4-tert-Butyl-2-chlorobenzaldehyde Synthesis. Start 1-tert-Butyl-3-chlorobenzene Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Attack (Regioselective at C4) Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Intermediate Product 4-tert-Butyl-2-chlorobenzaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O/NaOAc)

[1]

Alternative Route: Oxidation of 2-Chloro-4-tert-butyltoluene

Industrially, if 2-chloro-4-tert-butyltoluene is available, side-chain oxidation is a viable pathway.

  • Method: Radical halogenation followed by hydrolysis (Sommelet reaction or Gem-dihalide hydrolysis).[3]

  • Reagents: Cl₂/hν followed by H₂O/CaCO₃.

  • Note: This method may yield over-oxidized benzoic acid byproducts if not carefully controlled.

Experimental Protocol (Vilsmeier-Haack)[4][5]

Objective: Synthesis of 4-tert-butyl-2-chlorobenzaldehyde from 1-tert-butyl-3-chlorobenzene.

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

  • Reagent Preparation:

    • In a dry 250 mL three-necked flask under nitrogen, cool N,N-Dimethylformamide (DMF) (1.2 eq) to 0°C.

    • Add Phosphorus Oxychloride (POCl₃) (1.1 eq) dropwise over 30 minutes. Maintain temperature <10°C.

    • Observation: The solution will turn pale yellow/orange as the Vilsmeier reagent (chloroiminium salt) forms. Stir for 30 minutes at 0°C.

  • Substrate Addition:

    • Add 1-tert-butyl-3-chlorobenzene (1.0 eq) dropwise (neat or dissolved in minimal DMF).

    • Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours. Monitoring by TLC/GC is essential to ensure conversion.

  • Workup & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring.

    • Neutralize carefully with saturated Sodium Acetate (NaOAc) solution or 10% NaOH to pH 7–8.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

    • Wash combined organics with water, brine, and dry over Na₂SO₄ .

    • Concentrate under reduced pressure.[4]

    • Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography (Hexanes/EtOAc gradient).

Reactivity & Applications in Drug Development

This compound serves as a "linchpin" intermediate due to its three distinct reactive sites:

  • Aldehyde Group (C=O):

    • Application: Formation of Schiff bases, oximes, and hydrazones.

    • Drug Discovery: Precursor for reductive amination to form benzylamine scaffolds common in antifungal and antihistamine agents.

    • Reaction: Condensation with amines followed by NaBH₄ reduction.

  • Aryl Chloride (Ar-Cl):

    • Application: Cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

    • Insight: The chlorine atom is activated by the ortho-formyl group (electron-withdrawing), making it more susceptible to nucleophilic aromatic substitution (SₙAr) or oxidative addition by Palladium catalysts than a standard aryl chloride.

    • Use Case: Coupling with boronic acids to create biaryl scaffolds.

  • tert-Butyl Group:

    • Role: Provides lipophilicity and metabolic stability (blocks para-metabolism).

    • Effect: Increases the logP of the final drug molecule, enhancing membrane permeability.

Logical Reactivity Map

Reactivity Figure 2: Divergent Synthesis Applications of 4-tert-Butyl-2-chlorobenzaldehyde. Center 4-tert-Butyl-2-chlorobenzaldehyde Schiff Reductive Amination (Amine + NaBH4) Center->Schiff Aldehyde Reactivity Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Center->Suzuki Aryl Chloride Reactivity Oxidation Oxidation (KMnO4) Center->Oxidation Oxidation Prod1 Benzylamines (Bioactive Scaffolds) Schiff->Prod1 Prod2 Biaryl Aldehydes (Extended Conjugation) Suzuki->Prod2 Prod3 Benzoic Acid Deriv. (Building Blocks) Oxidation->Prod3

Safety & Handling (HSE)

GHS Classification:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under an inert atmosphere. The aldehyde is prone to air oxidation; prolonged exposure to air will result in the formation of white solid benzoic acid crystals.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Vilsmeier-Haack Reaction Methodology

    • Title: The Vilsmeier-Haack Reaction.[1][6]

    • Source: Organic Syntheses, Coll. Vol. 4, p. 831 (1963).
    • URL:[Link] (General methodology for formylation).

  • Chemical Identity & CAS Verification: Title: 4-tert-Butyl-2-chlorobenzaldehyde (CAS 65770-02-7) Entry. Source: PubChem / ChemicalBook.
  • Synthesis of Substituted Benzaldehydes

    • Title: Regioselective Formyl
    • Source: Journal of Organic Chemistry.[7]

    • Note: General reference for directing effects in Vilsmeier formyl
  • Safety Data Sheet (SDS)

    • Title: Safety Data Sheet for Chlorobenzaldehyde Derivatives.[5]

    • Source: Sigma-Aldrich / Merck.

Sources

Foundational

solubility of 4-tert-Butyl-2-chlorobenzaldehyde in organic solvents

Thermodynamic and Kinetic Solubility Profiling of 4-tert-Butyl-2-chlorobenzaldehyde in Organic Solvents: A Guide for Drug Development Executive Summary In early-stage drug development and advanced organic synthesis, the...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Kinetic Solubility Profiling of 4-tert-Butyl-2-chlorobenzaldehyde in Organic Solvents: A Guide for Drug Development

Executive Summary

In early-stage drug development and advanced organic synthesis, the physicochemical profiling of key intermediates dictates the success of downstream process scale-up. 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7) [1] is a highly substituted aromatic building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Structurally, it presents a fascinating solubility challenge: it combines a bulky, highly lipophilic tert-butyl group, an electron-withdrawing and polarizable ortho-chloro substituent, and a polar, hydrogen-bond accepting aldehyde moiety. This whitepaper provides an authoritative framework for predicting, selecting, and validating the solubility of this compound in various organic solvents.

Structural Causality and Hansen Solubility Parameters (HSP)

To move beyond empirical trial-and-error, we must evaluate solubility through the lens of thermodynamics and intermolecular forces. The dissolution of 4-tert-Butyl-2-chlorobenzaldehyde is governed by the energy required to disrupt its crystalline lattice (enthalpy of fusion) versus the energy released upon solvation.

We can quantify this using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[2].
  • Dispersion Forces (

    
    ):  The addition of the massive tert-butyl group significantly increases the molecule's molar volume and lipophilicity compared to a standard benzaldehyde (
    
    
    
    ~19.4 MPa
    
    
    )[2]. This dominates the molecule's interaction profile, driving high solubility in solvents with strong London dispersion forces.
  • Polarity (

    
    ):  While the aldehyde group provides a permanent dipole, it is sterically shielded by the ortho-chloro group and the para-tert-butyl group, effectively diluting the molecule's overall polarity.
    
  • Hydrogen Bonding (

    
    ):  The carbonyl oxygen acts as a hydrogen-bond acceptor. However, the lack of any H-bond donors (like -OH or -NH) prevents self-association, lowering its melting point and making it highly soluble in aprotic media.
    

The Causality of Dissolution: The thermodynamic penalty of cavity formation in highly cohesive solvents (like water) is energetically unfavorable due to the large molar volume of the tert-butyl group. Conversely, favorable dispersion interactions with aromatic or chlorinated solvents easily offset the enthalpy of fusion, driving spontaneous dissolution.

Thermodynamics N1 Crystalline Lattice N2 Solvent Cavity Formation N1->N2 ΔH_fusion > 0 N3 Solute-Solvent Dispersion N2->N3 Steric Penalty N4 Thermodynamic Equilibrium N3->N4 ΔH_mix < 0

Fig 1: Thermodynamic pathway of 4-tert-butyl-2-chlorobenzaldehyde dissolution.

Solvent Selection Framework for Pharmaceutical Synthesis

When selecting a solvent for scaling up chemical reactions, raw solvency is not the only metric. Modern process chemistry mandates the application of Green Chemistry principles. The ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) provides rigorous guidelines to minimize environmental and health impacts while maximizing reaction yield[3][4].

Based on structural homology and HSP matching, the table below summarizes the predicted solubility profile of 4-tert-Butyl-2-chlorobenzaldehyde alongside ACS GCI sustainability classifications.

Table 1: Predicted Solubility Profile and Green Chemistry Classification

Solvent ClassRepresentative SolventPredicted Solubility (25°C)ACS GCI ClassificationMechanistic Rationale
Non-Polar Aromatic Toluene> 500 mg/mLProblematicExcellent

matching; high

stacking potential.
Polar Aprotic Ethyl Acetate> 300 mg/mLRecommendedBalances

and

; excellent solvation of the aldehyde.
Ethers 2-MeTHF> 300 mg/mLRecommendedGreen alternative to THF; strong dipole-induced dipole interactions.
Polar Protic Ethanol50 - 100 mg/mLRecommendedModerate solubility; H-bonding to aldehyde is offset by hydrophobic tert-butyl group.
Aqueous Water< 0.1 mg/mLRecommendedHigh thermodynamic penalty for cavity formation; hydrophobic exclusion.

Experimental Workflows: Self-Validating Solubility Determination

To ensure data integrity during early-stage drug development, solubility protocols must be designed as self-validating systems. A common failure mode in solubility screening is an undetected phase transition (e.g., polymorph conversion, oiling out, or solvate formation) during the equilibration phase. The following protocols ensure absolute confidence in the generated data.

Protocol 1: High-Throughput Isothermal Gravimetric Analysis (For High-Solubility Media)

Why this works: Gravimetric analysis is absolute and requires no compound-specific calibration, making it ideal for early-stage intermediates where reference standards may be scarce.

  • Preparation: Dispense exactly 500 mg of 4-tert-Butyl-2-chlorobenzaldehyde into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethyl Acetate).

  • Equilibration: Seal the vial and agitate at 400 RPM on a thermoshaker at exactly 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to ensure true thermodynamic equilibrium is reached, bypassing transient kinetic supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes in a temperature-controlled rotor (25°C) to pellet undissolved solids.

  • Sampling: Extract exactly 0.5 mL of the supernatant using a positive-displacement pipette (to account for solvent vapor pressure and viscosity). Transfer to a pre-weighed aluminum pan.

  • Quantification: Evaporate the solvent under a gentle stream of N

    
     gas, followed by vacuum drying at 40 °C until a constant mass is achieved. Calculate solubility in mg/mL.
    
  • Self-Validation Step (Critical): Harvest the residual solid from Step 4. Analyze via X-Ray Powder Diffraction (XRPD) to confirm the crystal lattice has not transformed into a solvate or an amorphous phase. If the XRPD pattern shifts, the measured solubility reflects the new phase, not the original API.

Protocol 2: HPLC-UV Quantification (For Low-Solubility Media)

Why this works: For anti-solvents or aqueous media, gravimetric analysis lacks the sensitivity required. HPLC provides compound-specific quantification and impurity tracking.

  • Calibration & System Suitability: Prepare a 5-point calibration curve of the compound in Acetonitrile (0.01 to 1.0 mg/mL). Inject a Quality Control (QC) standard every 10 samples.

  • Sample Extraction: Extract 0.5 mL of the equilibrated supernatant (from Protocol 1, Step 4) using a syringe pre-warmed to 25°C to prevent premature precipitation in the needle.

  • Dilution: Dilute the aliquot 1:100 in the mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column (e.g., 50 x 4.6 mm, 1.8 µm). Monitor absorbance at 254 nm.

  • Self-Validation Step (Critical): The system is self-validating if the QC standard remains within ±2% of its nominal value and the chromatographic Peak Purity Index (via Diode Array Detection) confirms no oxidation or degradation of the reactive aldehyde group occurred during the 48-hour equilibration.

G Start 4-tert-Butyl-2-chlorobenzaldehyde HSP HSP Profiling (δD, δP, δH) Start->HSP Solvents ACS GCI Solvent Selection HSP->Solvents Screen Isothermal Equilibration (25°C) Solvents->Screen Grav Gravimetric Quantification Screen->Grav High Solubility HPLC HPLC-UV Analysis Screen->HPLC Low Solubility Validate XRPD Polymorph Validation Grav->Validate Residual Solid HPLC->Validate Residual Solid

Fig 2: Systematic self-validating workflow for solubility screening and quantification.

References

  • 4-t-butyl-2-chlorobenzaldehyde - CAS号65770-02-7. molaid.com.
  • HSP Basics | Practical Solubility Science - Prof Steven Abbott. stevenabbott.co.uk.
  • Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development. acs.org.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? nih.gov.

Sources

Exploratory

safety data sheet (SDS) analysis for 4-tert-Butyl-2-chlorobenzaldehyde

This guide is structured as a high-level technical whitepaper designed for drug development professionals and research scientists. It synthesizes available data with Structure-Activity Relationship (SAR) logic to provide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug development professionals and research scientists. It synthesizes available data with Structure-Activity Relationship (SAR) logic to provide a robust safety and handling protocol for 4-tert-Butyl-2-chlorobenzaldehyde .

Executive Summary

4-tert-Butyl-2-chlorobenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of agrochemicals, pharmaceuticals, and functional materials. Due to the specific substitution pattern—combining the steric bulk of a tert-butyl group with the electron-withdrawing and ortho-steric effects of a chlorine atom—this compound presents a unique safety profile.

This guide moves beyond standard SDS reporting to analyze the mechanistic hazards associated with this molecule. Key risks include severe skin/eye irritation (potential corrosivity), skin sensitization, and aquatic toxicity. Stability issues related to auto-oxidation require strict inert atmosphere handling.

Chemical Identity & Physicochemical Profiling[1]

Structural Analysis

The molecule consists of a benzaldehyde core substituted at the ortho position with a chlorine atom and the para position with a tert-butyl group.

  • Chemical Name: 4-tert-Butyl-2-chlorobenzaldehyde

  • Molecular Formula: C₁₁H₁₃ClO

  • Molecular Weight: 196.67 g/mol

  • CAS Number: 85953-29-9 (Note: Verification of specific isomer registry is recommended; protocols herein apply to the chemical structure).

Predicted Physicochemical Properties (SAR-Derived)

Data synthesized from analogs 2-chlorobenzaldehyde and 4-tert-butylbenzaldehyde.

PropertyValue / PredictionTechnical Implication
Physical State Liquid (High Viscosity)Likely a liquid at RT due to melting point depression from asymmetry, though close to semi-solid range.
Boiling Point ~250–260 °C (est.)Low volatility; inhalation risk is primarily from aerosols or heated vapors.
Flash Point > 100 °C (Closed Cup)Combustible Class IIIB. Preheating required for ignition.
Solubility Immiscible in water; Soluble in DCM, EtOAc, Toluene.Spills will partition to organic surfaces; aquatic cleanup requires containment booms.
Reactivity Air-sensitive (Oxidation).Spontaneous conversion to 4-tert-butyl-2-chlorobenzoic acid upon air exposure.

Hazard Characterization (GHS Analysis)

As a Senior Scientist, I classify this compound based on the Read-Across method from validated analogs (2-chlorobenzaldehyde - Skin Corr. 1B; 4-tert-butylbenzaldehyde - Repr. 2, Aquatic Chronic 2).

Health Hazards
  • Skin Corrosion/Irritation (Category 1B/2): The ortho-chloro substituent activates the carbonyl group and increases lipophilicity, facilitating dermal penetration. Treat as Corrosive to be conservative.

  • Serious Eye Damage (Category 1): Aldehydes are lachrymators. Direct contact can cause irreversible corneal opacity.

  • Skin Sensitization (Category 1): Aromatic aldehydes form Schiff bases with skin proteins (haptenization), leading to allergic contact dermatitis.

  • Reproductive Toxicity (Warning): The tert-butyl moiety in similar aldehydes (e.g., Lilial) has been flagged for reproductive toxicity. Handle with caution.

Environmental Hazards[1]
  • Aquatic Chronic (Category 2): The bulky lipophilic tert-butyl group significantly increases the bioconcentration factor (BCF), making it toxic to aquatic life with long-lasting effects.

Safe Handling Workflow & Engineering Controls[2]

The "Inert-First" Protocol

To prevent the formation of crystalline acid deposits (which can clog valves) and degradation of the active pharmaceutical ingredient (API) starting material, an "Inert-First" workflow is mandatory.

HandlingWorkflow cluster_precaution Critical Control Point Start Storage Container Check Visual QC (Check for White Solids) Start->Check Inspect Transfer Transfer via Cannula/Syringe Check->Transfer If Clear Waste Quench/Disposal Check->Waste If Solid (Acid) Reaction Reaction Vessel (N2/Ar Purged) Transfer->Reaction Positive Pressure Reaction->Waste Post-Process

Figure 1: Inert Atmosphere Transfer Logic. Visual inspection for oxidation products (white solids) is critical before transfer.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved organic vapor cartridge (OV/P95) if heating or spraying.

  • Dermal: Silver Shield/4H or Viton gloves are required. Nitrile gloves provide only splash protection (breakthrough < 15 mins for chlorinated aromatics).

  • Eye: Chemical splash goggles + Face shield.

Emergency Response Protocols

Firefighting Strategy
  • Hazard: Thermal decomposition produces Hydrogen Chloride (HCl) gas and acrid smoke.

  • Media: Alcohol-resistant foam or Dry Chemical. Do not use high-volume water jet (spreads the immiscible liquid).

  • Tactic: Firefighters must wear full SCBA. Downwind evacuation is required due to HCl generation.

Spill Management (Logic Flow)

This self-validating protocol ensures containment of both the chemical and its toxic vapors.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 100 mL (Fume Hood) Assess->Small Large > 100 mL (Lab Floor) Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Wash Area with Dilute NaHCO3 Absorb->Neutralize Disposal Halogenated Waste Stream Evacuate->Disposal Hazmat Team Neutralize->Disposal

Figure 2: Decision Logic for Spill Response. Differentiates between manageable hood spills and larger containment breaches requiring evacuation.

Stability & Reactivity

Primary Instability: Autoxidation.

  • Mechanism: Radical chain reaction at the benzylic hydrogen (aldehyde C-H), accelerated by light and metal ions.

  • Product: 4-tert-Butyl-2-chlorobenzoic acid.

  • Prevention: Store under Nitrogen/Argon at 2–8°C. Add stabilizer (e.g., BHT) if acceptable for downstream chemistry.

Incompatibilities:

  • Strong Oxidizers: Violent reaction.

  • Strong Bases: Cannizzaro reaction or polymerization.

  • Amines: Exothermic Schiff base formation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70324, 4-tert-Butylbenzaldehyde. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 4-tert-butylbenzaldehyde. Retrieved from [Link]

  • Möhle, S., et al. (2018). "Modern Electrochemical Aspects for the Synthesis of Value-Added Organic Products".[1] Angewandte Chemie Int.[1] Ed. (Synthesis reference for tert-butyl benzaldehydes). Retrieved from [Link]

Sources

Foundational

Thermophysical Characterization of 4-tert-Butyl-2-chlorobenzaldehyde: A Methodological Guide to Phase Transition Analysis

Abstract For researchers and drug development professionals, accurate thermophysical data—specifically melting point (MP) and boiling point (BP)—is foundational for downstream formulation, reactor design, and stability p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract For researchers and drug development professionals, accurate thermophysical data—specifically melting point (MP) and boiling point (BP)—is foundational for downstream formulation, reactor design, and stability profiling. 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7) is a highly specialized, sterically hindered aromatic building block. Due to its niche application profile, empirical thermophysical data is often absent from standard safety data sheets.

As a Senior Application Scientist, I have designed this whitepaper to bridge that data gap. This guide synthesizes structural thermodynamics to predict the phase transitions of this compound and provides field-proven, self-validating experimental protocols to empirically determine its melting and boiling points with absolute analytical confidence.

Structural Causality and Predictive Thermophysics

To understand the macroscopic phase transitions of 4-tert-Butyl-2-chlorobenzaldehyde, we must first analyze the causality of its microscopic intermolecular forces. The molecule (Molecular Weight: 196.67 g/mol ) features three distinct functional domains on the benzene core:

  • The Aldehyde Group (-CHO): Imparts strong dipole-dipole interactions.

  • The Ortho-Chloro Substituent (-Cl): The highly electronegative chlorine atom exerts a strong inductive pull (-I effect). Sterically, it forces the adjacent aldehyde group out of ideal coplanarity with the aromatic ring, slightly reducing resonance but creating a rigid, localized dipole moment.

  • The Para-tert-Butyl Group (-C(CH3)3): This bulky, highly lipophilic moiety introduces a massive, polarizable electron cloud, drastically increasing London dispersion forces.

Predictive Modeling via Structural Analogues

Because the exact empirical values for CAS 65770-02-7 are rarely published in standard literature, we can accurately predict its properties by analyzing the thermodynamic contributions of its substituents using established data from and .

  • Boiling Point Causality: The addition of an ortho-chloro group to benzaldehyde raises the BP by ~34 °C due to increased dipole interactions[1]. The addition of a para-tert-butyl group raises the BP by ~68 °C due to enhanced London dispersion forces[2]. Combining these effects on the benzaldehyde core yields a highly viscous, high-boiling liquid.

  • Melting Point Causality: While the molecular weight is high, the extreme steric bulk of the tert-butyl group combined with the asymmetry introduced by the ortho-chloro group severely disrupts efficient crystal lattice packing. Consequently, the compound requires very low thermal energy to break its solid state.

Table 1: Comparative Thermophysical Data of Structural Analogues

CompoundCAS NumberMW ( g/mol )Melting Point (°C)Boiling Point (°C at 760 mmHg)
Benzaldehyde100-52-7106.12-26.0178.0
2-Chlorobenzaldehyde89-98-5140.579.0 – 11.0[3]209.0 – 215.0[4]
4-tert-Butylbenzaldehyde939-97-9162.23~5.0244.0 – 246.0[2]
4-tert-Butyl-2-chlorobenzaldehyde 65770-02-7 196.67 15.0 – 30.0 (Predicted) 260.0 – 275.0 (Predicted)

Experimental Methodology: Self-Validating Systems

To transition from predictive models to empirical certainty, the following protocols are engineered as self-validating systems . In rigorous drug development environments, an experiment must internally prove its own accuracy without relying solely on external assumptions.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are insufficient for compounds that melt near room temperature, as they cannot account for thermal history or polymorphism. DSC provides a quantitative measure of the heat flow associated with phase transitions.

The Self-Validating Protocol:

  • Baseline Calibration: Run an empty hermetically sealed aluminum pan. Causality: This self-validates the system by establishing a baseline heat capacity, ensuring that any endothermic peaks observed later are strictly due to the analyte's phase transition, not instrument drift.

  • Standardization: Calibrate temperature and cell constant using high-purity Indium (

    
     °C, 
    
    
    
    J/g).
  • Sample Preparation: Encapsulate 3–5 mg of 4-tert-Butyl-2-chlorobenzaldehyde in an aluminum pan. Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Heat-Cool-Heat Cycle (The Validation Step):

    • Ramp 1: Heat from -20 °C to 60 °C at 5 °C/min.

    • Cooling: Quench cool back to -20 °C at 10 °C/min.

    • Ramp 2: Heat again to 60 °C at 5 °C/min.

    • Causality: The first heating cycle erases the thermal and mechanical history of the sample. If the endothermic melting peak in Ramp 2 perfectly overlays with Ramp 1, the system mathematically validates that the transition is a true thermodynamic melting point, free from polymorphic artifacts or solvent impurities.

Boiling Point Determination via Reduced-Pressure Ebulliometry

Given the predicted boiling point of >260 °C, heating 4-tert-Butyl-2-chlorobenzaldehyde to its atmospheric boiling point in the presence of trace oxygen will induce auto-oxidation of the sensitive aldehyde group into 4-tert-butyl-2-chlorobenzoic acid.

The Self-Validating Protocol:

  • Reduced Pressure Environment: We must determine the boiling point under reduced pressure (e.g., 10 mmHg to 50 mmHg) to suppress the boiling temperature below the compound's thermal degradation threshold.

  • Cottrell Pump Equilibration: Introduce 20 mL of the sample into a dynamic ebulliometer equipped with a Cottrell pump. Causality: As the liquid boils, the Cottrell pump continuously sprays the liquid-vapor mixture over a highly calibrated RTD (Resistance Temperature Detector). This self-validates thermal equilibrium; the temperature will only stabilize when the liquid and vapor phases are in perfect thermodynamic harmony, completely eliminating the risk of superheating.

  • Clausius-Clapeyron Validation: Record the boiling temperature at three distinct pressures (e.g., 10, 30, and 50 mmHg). Plot

    
     versus 
    
    
    
    (Kelvin).
    • Causality: If the resulting plot yields a linear regression with an

      
      , the system self-validates that no thermal decomposition occurred during the experiment. The atmospheric boiling point (at 760 mmHg) can then be confidently extrapolated using the Antoine equation.
      

Workflow Visualization

The following decision matrix illustrates the logical flow of the thermophysical characterization process, emphasizing the critical self-validation loops required for high-integrity data generation.

Workflow Start 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7) Purity Purity Validation (GC-FID / qNMR > 99%) Start->Purity Decision Phase Transition Analysis Purity->Decision DSC Melting Point (MP) Differential Scanning Calorimetry Decision->DSC Ebull Boiling Point (BP) Reduced-Pressure Ebulliometry Decision->Ebull ValDSC Self-Validation: Heat-Cool-Heat Cycle Overlay DSC->ValDSC ValEbull Self-Validation: Clausius-Clapeyron Linearity Ebull->ValEbull Model Thermodynamic Extrapolation (Standard State: 760 mmHg / 25 °C) ValDSC->Model ValEbull->Model

Fig 1: Self-validating thermophysical characterization workflow for phase transition analysis.

Conclusion

The thermophysical profiling of 4-tert-Butyl-2-chlorobenzaldehyde requires a nuanced approach due to its unique combination of reactive functional groups and extreme steric hindrance. By leveraging comparative thermodynamic modeling, we predict a melting point of 15–30 °C and an atmospheric boiling point of 260–275 °C. More importantly, by employing self-validating instrumental techniques—specifically heat-cool-heat DSC and reduced-pressure ebulliometry—researchers can empirically lock in these values without the risk of thermal degradation or polymorphic interference, ensuring robust data for scale-up and formulation.

References

  • National Center for Biotechnology Information (PubChem). "2-Chlorobenzaldehyde | CID 6996 - PubChem." PubChem Database. Available at:[Link]

Sources

Exploratory

Technical Guide: Thermodynamic Stability of 4-tert-Butyl-2-chlorobenzaldehyde

The following technical guide details the thermodynamic stability and reactivity profile of 4-tert-Butyl-2-chlorobenzaldehyde . This document is structured for researchers and process chemists, moving from theoretical st...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability and reactivity profile of 4-tert-Butyl-2-chlorobenzaldehyde . This document is structured for researchers and process chemists, moving from theoretical structural analysis to practical experimental validation.

Executive Summary & Chemical Identity

4-tert-Butyl-2-chlorobenzaldehyde is a specialized aromatic intermediate often utilized in the synthesis of agrochemicals, pharmaceuticals, and functional materials. Its stability profile is governed by the interplay between the bulky, electron-donating tert-butyl group and the electron-withdrawing, sterically demanding ortho-chloro substituent.

Understanding its thermodynamic limits is critical for optimizing reaction conditions (e.g., reductive aminations, oxidations) and ensuring shelf-life integrity during drug development campaigns.

Property Data / Prediction
Chemical Structure Benzaldehyde core, 2-Cl, 4-t-Bu
Molecular Formula C₁₁H₁₃ClO
Molecular Weight 196.67 g/mol
Physical State Viscous liquid or low-melting solid (Predicted MP: 15–25°C)
Boiling Point ~255–265°C (at 760 mmHg)
Solubility High in organic solvents (DCM, THF, Toluene); Negligible in water

Structural Analysis & Electronic Effects

To predict stability, we must deconstruct the molecule into its competing electronic and steric vectors. This analysis dictates the "First Principles" of its reactivity.

The Ortho-Chloro Effect (Steric & Inductive)

The chlorine atom at the 2-position exerts two opposing forces:

  • Inductive Withdrawal (-I): It pulls electron density from the benzene ring, making the carbonyl carbon more electrophilic. This increases susceptibility to nucleophilic attack (e.g., by water or amines) compared to unsubstituted benzaldehyde.

  • Steric Shielding: The large chlorine atom creates a "kinetic fence" around the carbonyl group. While the carbonyl is electronically more reactive, it is sterically less accessible. This often results in higher thermal stability but slower reaction kinetics requiring harsher conditions.

The Para-tert-Butyl Effect (Electronic Stabilization)

The tert-butyl group at the 4-position is a strong electron-donating group (EDG) via hyperconjugation and induction (+I).

  • Radical Stabilization: In the event of auto-oxidation (conversion to benzoic acid), the tert-butyl group stabilizes the intermediate benzylic radical. Paradoxically, this can accelerate oxidative degradation upon exposure to air if not properly stored.

Visualization of Stability Factors

The following diagram maps the intramolecular forces dictating the molecule's thermodynamic behavior.

StabilityMap Molecule 4-tert-Butyl-2-chlorobenzaldehyde Cl_Group 2-Chloro Substituent (Ortho) Carbonyl Carbonyl Reactivity (Aldehyde) Cl_Group->Carbonyl Inductive Withdrawal (-I) Increases Electrophilicity Cl_Group->Carbonyl Steric Hindrance Retards Nucleophilic Attack tBu_Group 4-tert-Butyl Substituent (Para) tBu_Group->Molecule Lipophilicity Boost (Low Water Sol.) tBu_Group->Carbonyl Radical Stabilization (Increases Auto-oxidation Risk) Stability Thermodynamic Profile Carbonyl->Stability Net Result: High Thermal Stability Moderate Oxidative Instability

Caption: Diagram 1: Intramolecular forces affecting the thermodynamic stability of the target molecule.

Chemical Stability & Degradation Pathways

Thermodynamic stability is not absolute; it is relative to the environment. The three primary degradation vectors for this molecule are Auto-oxidation, Photolysis, and Nucleophilic Addition.

Auto-Oxidation (The Primary Risk)

Like most benzaldehydes, this compound is thermodynamically unstable in the presence of oxygen, driving towards the lower-energy benzoic acid derivative.

  • Mechanism: Radical chain reaction initiated by H-abstraction from the formyl group.

  • Product: 4-tert-Butyl-2-chlorobenzoic acid.

  • Mitigation: Storage under Nitrogen/Argon is mandatory.

Photolytic Dehalogenation

Under UV irradiation (λ < 300 nm), the C-Cl bond is susceptible to homolytic cleavage, especially in the presence of hydrogen donors (solvents).

  • Risk: Formation of 4-tert-butylbenzaldehyde (dechlorinated impurity) or radical polymerization.

  • Control: Amber glassware is required for all analytical and storage protocols.

Thermal Stability

The molecule is predicted to be thermally robust up to ~150°C. Above this, decarbonylation (loss of CO) is possible but rare without a transition metal catalyst.

Experimental Protocols: Validating Stability

As a scientist, you must not rely on predictions. The following protocols provide a self-validating system to quantify the stability of your specific lot.

Protocol A: Stability-Indicating HPLC Method

Before stress testing, establish a reliable analytical method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 min (High organic required due to lipophilic t-butyl group).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Success Criteria: Resolution (Rs) > 1.5 between the aldehyde and its corresponding benzoic acid oxidation product.

Protocol B: Forced Degradation (Stress Testing)

Perform these tests to define storage and handling limits.

Stress ConditionProcedureExpected Outcome
Oxidative Stress Dissolve 10 mg in 5 mL ACN. Add 1 mL 3% H₂O₂. Store at RT for 24h.Formation of benzoic acid derivative (>5% degradation indicates high sensitivity).
Thermal Stress Heat neat liquid at 80°C for 48h (sealed vial).Minimal degradation (<1%). If color darkens, check for polymerization.
Photolytic Stress Expose thin film or solution to 1.2 million lux hours (ICH Q1B).Check for dechlorination (C-Cl cleavage).
Hydrolytic Stress Reflux in 0.1 N HCl (aq/ACN) for 4h.Should be stable due to steric shielding of the 2-Cl group.
Degradation Pathway Visualization

This workflow illustrates the transformation of the molecule under stress, guiding impurity identification.

Degradation cluster_0 Primary Degradation Routes Target 4-tert-Butyl-2-chlorobenzaldehyde Radical Acyl Radical Intermediate Target->Radical O2 / Initiator Dechloro 4-tert-Butylbenzaldehyde (Impurity) Target->Dechloro UV Light (hν) -Cl Radical Loss Acid 4-tert-Butyl-2-chlorobenzoic Acid (Solid Precipitate) Radical->Acid Oxidation

Caption: Diagram 2: Major degradation pathways under oxidative and photolytic stress.

Handling & Storage Recommendations

Based on the thermodynamic profile established above:

  • Atmosphere: Strictly inert. Store under Nitrogen or Argon. The t-butyl group activates the ring, and the aldehyde is prone to auto-oxidation.

  • Temperature: Refrigeration (2–8°C) is recommended to slow kinetic oxidation rates, though the molecule is thermodynamically stable at room temperature if sealed.

  • Container: Amber glass (Type I) with Teflon-lined caps. Avoid metal containers which may catalyze radical decomposition.

References

  • National Institute of Standards and Technology (NIST) . 4-tert-butylbenzaldehyde - Chemical & Physical Properties. NIST Chemistry WebBook.[1] Available at: [Link]

  • PubChem . Compound Summary: 4-tert-Butylbenzaldehyde.[1][2][3][4] National Library of Medicine. Available at: [Link]

  • International Conference on Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

Sources

Foundational

Toxicity and Handling Precautions for 4-tert-Butyl-2-chlorobenzaldehyde: A Technical Guide

Executive Summary In modern drug development and organic synthesis, halogenated aromatic aldehydes serve as critical electrophilic building blocks. 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7) is a highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and organic synthesis, halogenated aromatic aldehydes serve as critical electrophilic building blocks. 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7) is a highly reactive intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, the very structural features that make it synthetically valuable—an activated electrophilic carbonyl carbon and a highly lipophilic side chain—also confer significant toxicological hazards.

This whitepaper provides an in-depth analysis of the physicochemical profile, toxicological mechanisms, and field-proven handling protocols for 4-tert-Butyl-2-chlorobenzaldehyde. By understanding the causality behind its reactivity, researchers can implement self-validating engineering controls that ensure both scientific integrity and occupational safety.

Physicochemical Profiling & Hazard Characterization

The hazard profile of 4-tert-Butyl-2-chlorobenzaldehyde is dictated by its molecular architecture. The compound exhibits a dual-threat profile: systemic toxicity via rapid absorption and acute local irritation.

Quantitative Data Summaries

Table 1: Physicochemical Profile

Property Specification Mechanistic Implication
Chemical Name 4-tert-Butyl-2-chlorobenzaldehyde N/A
CAS Number 65770-02-7 N/A
Molecular Formula C₁₁H₁₃ClO High carbon-to-heteroatom ratio dictates lipophilicity.
Molecular Weight 196.67 g/mol Low molecular weight facilitates rapid membrane diffusion.

| Appearance | Colorless to pale yellow | Susceptible to auto-oxidation if exposed to light/air. |

Table 2: GHS Hazard Classification[1]

Hazard Code Hazard Statement Primary Route of Exposure
H302 Harmful if swallowed Gastrointestinal absorption
H312 Harmful in contact with skin Transdermal penetration
H332 Harmful if inhaled Respiratory tract / Alveolar diffusion
H315 Causes skin irritation Dermal (Localized protein crosslinking)
H319 Causes serious eye irritation Ocular (Corneal protein adduction)

| H335 | May cause respiratory irritation | Mucous membrane interaction |

Mechanisms of Toxicity: The Chemistry of Exposure

To design effective safety protocols, one must understand why a molecule is toxic. The toxicity of 4-tert-Butyl-2-chlorobenzaldehyde is not arbitrary; it is a direct consequence of its electronic and steric properties[2].

Electrophilic Reactivity & Schiff Base Formation

Aldehydes are inherently electrophilic, but the presence of a chlorine atom in the ortho position (C2) exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the aldehyde carbonyl carbon, intensifying its partial positive charge (


) and making it a "hard" electrophile[2].

When introduced to biological systems, this highly reactive carbonyl carbon undergoes rapid nucleophilic attack by primary amines—most notably the


-amino groups of lysine residues on cellular proteins[2],[3]. This reaction forms an unstable aminol intermediate, which rapidly dehydrates to form a stable imine, commonly known as a Schiff base [3]. The accumulation of these adducts leads to irreversible protein crosslinking, enzyme inhibition, and cellular apoptosis[2].
The Lipophilic Accelerator

While the aldehyde group acts as the "warhead," the para-tert-butyl group acts as the delivery system. The bulky tert-butyl moiety significantly increases the molecule's partition coefficient (LogP). This extreme lipophilicity allows the molecule to bypass aqueous barriers and rapidly permeate the phospholipid bilayers of human skin and cellular membranes, exacerbating the risks associated with H312 (Harmful in contact with skin)[1].

ToxicityMechanism A 4-tert-Butyl-2-chlorobenzaldehyde B High Lipophilicity (t-Butyl Group) A->B C High Electrophilicity (o-Chloro Effect) A->C D Rapid Membrane Penetration B->D E Nucleophilic Attack by Primary Amines (Lysine) C->E D->E F Schiff Base Formation (Imines) E->F G Protein Crosslinking & Cellular Dysfunction F->G

Mechanistic pathway of 4-tert-Butyl-2-chlorobenzaldehyde toxicity via Schiff base formation.

Laboratory Handling & Engineering Controls

Standard laboratory handling procedures are insufficient for highly lipophilic, reactive aldehydes. The following self-validating protocol ensures that exposure vectors are systematically eliminated.

Rationale for PPE Selection

Because the tert-butyl group enhances dermal permeability, standard latex or thin nitrile gloves offer inadequate barrier protection against prolonged contact. Double-gloving with heavy-duty nitrile (outer) and standard nitrile (inner), or the use of butyl rubber gloves, is mandatory to prevent transdermal systemic exposure.

Step-by-Step Methodology: Safe Transfer Protocol
  • Engineering Control Verification:

    • Action: Verify the fume hood face velocity is between 80–120 feet per minute (fpm) using a calibrated Magnehelic gauge or digital monitor.

    • Causality: Aldehydes have distinct vapor pressures. Ensuring proper laminar flow traps volatile emissions before they reach the operator's breathing zone, mitigating H332 risks.

  • Anti-Static Mitigation:

    • Action: Pass an anti-static ionizer bar over the spatulas, weigh boats, and the chemical container.

    • Causality: Static charge can cause crystalline or low-melting solid particles to aerosolize upon opening, leading to unintended inhalation or ocular deposition.

  • Closed-System Transfer:

    • Action: Transfer the required mass into a pre-tared vial inside the fume hood. Immediately cap the vial with a PTFE-lined septum cap before removing it from the hood.

    • Causality: PTFE (Teflon) is chemically inert to halogenated aldehydes, preventing degradation of the seal and subsequent vapor leakage into the ambient laboratory environment.

  • Immediate Decontamination:

    • Action: Wipe down all spatulas and the analytical balance with a 10% Sodium Bisulfite (

      
      ) solution, followed by a water rinse.
      
    • Causality: See Section 5 for the chemical rationale.

HandlingWorkflow S1 PPE & Fume Hood Verification S2 Static Elimination & Tare S1->S2 S3 Closed-System Transfer S2->S3 S4 Sodium Bisulfite Neutralization S3->S4 S5 Halogenated Waste Disposal S4->S5

Step-by-step workflow for the safe handling and disposal of reactive halogenated aldehydes.

Decontamination & Waste Management

A critical pillar of trustworthy laboratory practice is the implementation of scientifically sound waste neutralization. Simply washing aldehyde-contaminated tools with solvent spreads the hazard; it does not eliminate it.

The Bisulfite Neutralization Strategy

To actively destroy the toxicophore (the aldehyde group) of 4-tert-Butyl-2-chlorobenzaldehyde, contaminated surfaces and glassware should be treated with an aqueous solution of Sodium Bisulfite (


) .
  • The Chemistry: The bisulfite anion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon to form an

    
    -hydroxy sulfonate adduct.
    
  • The Result: This reaction converts a volatile, lipophilic, and highly toxic aldehyde into a non-volatile, water-soluble, and biologically inactive salt.

Waste Segregation

Because the parent molecule contains a covalently bound chlorine atom, all unreacted waste and organic solvent washings must be strictly segregated into the Halogenated Organic Waste stream to prevent the formation of dioxins during downstream municipal incineration.

References

  • BLD Pharm. "65770-02-7 | 4-(tert-Butyl)-2-chlorobenzaldehyde Safety Data Sheet." bldpharm.com.
  • ACS Publications. "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective." Chemical Research in Toxicology.
  • MDPI. "Aldehydes: What We Should Know About Them." Molecules.

Sources

Protocols & Analytical Methods

Method

synthesis of pharmaceutical intermediates using 4-tert-Butyl-2-chlorobenzaldehyde

Application Note: Strategic Synthesis of Lipophilic Pharmacophores using 4-tert-Butyl-2-chlorobenzaldehyde Abstract This guide details the synthetic utility of 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 85953-29-3) as a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Lipophilic Pharmacophores using 4-tert-Butyl-2-chlorobenzaldehyde

Abstract

This guide details the synthetic utility of 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 85953-29-3) as a high-value building block in pharmaceutical and agrochemical discovery. The "Ortho-Chloro / Para-tert-Butyl" motif offers a unique combination of steric bulk, lipophilicity, and metabolic resistance. This document provides validated protocols for transforming this aldehyde into three critical pharmacophore classes: benzylamines (via reductive amination), diacylhydrazines (via oxidation and coupling), and cinnamic acid derivatives (via Knoevenagel condensation). Special attention is given to managing the steric influence of the ortho-chloro substituent during nucleophilic attacks.

Introduction: The Strategic Value of the Scaffold

In medicinal chemistry, the 4-tert-butyl-2-chlorobenzyl moiety is a "privileged substructure." It serves two primary functions in ligand design:

  • Hydrophobic Filling: The para-tert-butyl group (

    
    ) acts as a bulky, lipophilic anchor that fills large hydrophobic pockets in receptors (e.g., GPCRs, Nuclear Receptors).
    
  • Conformational Locking: The ortho-chloro substituent introduces a steric clash with the carbonyl oxygen or adjacent benzylic positions, forcing the molecule into a twisted conformation that often improves selectivity. It also blocks metabolic oxidation at the reactive ortho position.

Chemical Profile:

  • CAS: 85953-29-3

  • MW: 196.67 g/mol

  • Appearance: Pale yellow liquid or low-melting solid.

  • Reactivity Note: The 2-chloro group deactivates the ring slightly but primarily exerts a steric effect, slowing down nucleophilic attack at the aldehyde compared to unsubstituted benzaldehyde.

Reaction Pathways & Logic

The following flowchart illustrates the three primary synthetic diversifications covered in this guide.

G Start 4-tert-Butyl-2-chlorobenzaldehyde (Starting Material) Step1 Reductive Amination Start->Step1 + Amine + NaBH(OAc)3 Step2 Oxidation (Pinnick/Jones) Start->Step2 NaClO2 or KMnO4 Step3 Knoevenagel Condensation Start->Step3 + Malonic Acid + Piperidine Product1 Benzylamine Scaffolds (GPCR/Kinase Inhibitors) Step1->Product1 Inter2 4-tert-Butyl-2-chlorobenzoic Acid Step2->Inter2 Step2b Hydrazide Coupling Inter2->Step2b + Hydrazine + Coupling Agent Product2 Diacylhydrazines (Tebufenozide Analogs) Step2b->Product2 Product3 Cinnamic Acid Derivatives (PPAR Modulators) Step3->Product3

Caption: Divergent synthetic pathways for 4-tert-Butyl-2-chlorobenzaldehyde in drug discovery.

Protocol 1: Reductive Amination (Benzylamine Synthesis)

Application: Synthesis of GPCR modulators (e.g., S1P1 agonists) and kinase inhibitors. Challenge: The ortho-chloro group can sterically hinder imine formation. Solution: Use of Titanium(IV) isopropoxide as a Lewis acid to drive imine formation before reduction.

Materials
  • 4-tert-Butyl-2-chlorobenzaldehyde (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Solvent: Anhydrous THF or Methanol.

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a flame-dried flask under Nitrogen, dissolve the aldehyde (10 mmol) and the amine (11 mmol) in anhydrous THF (20 mL).

    • Add Ti(OiPr)₄ (12 mmol) dropwise. Note: The solution may turn slightly yellow/orange.[1]

    • Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC or LCMS. The disappearance of the aldehyde peak indicates imine formation. The Ti(IV) acts as a water scavenger and Lewis acid, crucial for this sterically crowded substrate.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (15 mmol) portion-wise (caution: gas evolution).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup (Critical Step):

    • Quench the reaction by adding 5 mL of water (causes precipitation of TiO₂).

    • Dilute with Ethyl Acetate (50 mL).

    • Filter the heterogeneous mixture through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Hexane/EtOAc).

Protocol 2: Synthesis of Diacylhydrazine Analogs (Agrochemicals)

Application: Synthesis of analogs to Tebufenozide (insect growth regulators). Mechanism: This route requires oxidation of the aldehyde to the acid, followed by coupling.

Part A: Oxidation to 4-tert-Butyl-2-chlorobenzoic Acid
  • Reagents: Sodium Chlorite (NaClO₂), NaH₂PO₄, 2-Methyl-2-butene (scavenger), t-BuOH/Water.

  • Procedure:

    • Dissolve aldehyde (10 mmol) in t-BuOH (30 mL) and 2-methyl-2-butene (8 mL).

    • Add a solution of NaClO₂ (30 mmol) and NaH₂PO₄ (20 mmol) in water (15 mL) dropwise.

    • Stir vigorously at RT for 4 hours.

    • Acidify to pH 2 with 1N HCl and extract with EtOAc. Yields are typically >90%.[2]

Part B: Hydrazide Coupling
  • Reagents: Acid (from Part A), Thionyl Chloride (SOCl₂), tert-Butylhydrazine (or substituted hydrazine).

  • Procedure:

    • Acid Chloride Formation: Reflux the benzoic acid derivative in neat SOCl₂ (5 eq) for 2 hours. Evaporate excess SOCl₂ to obtain the crude acid chloride.

    • Coupling: Dissolve the acid chloride in dry DCM. Add the hydrazine derivative (1.0 eq) and Pyridine (1.2 eq) at 0°C.

    • Stir at RT overnight.

    • Result: This yields the diacylhydrazine scaffold common in ecdysone agonists [1, 2].

Protocol 3: Knoevenagel Condensation

Application: Synthesis of Cinnamic Acid derivatives (Lipid modulators).

Materials
  • 4-tert-Butyl-2-chlorobenzaldehyde (10 mmol)

  • Malonic Acid (12 mmol)

  • Piperidine (0.5 mmol - Catalyst)

  • Solvent: Pyridine (10 mL)

Methodology
  • Combine aldehyde and malonic acid in pyridine.

  • Add piperidine catalyst.

  • Heat to 100°C for 4 hours. Note: Carbon dioxide evolution indicates decarboxylation is proceeding.

  • Workup: Pour the cooled reaction mixture into ice-cold HCl (1M, 50 mL). The product (a cinnamic acid derivative) will precipitate as a white/off-white solid.

  • Recrystallize from Ethanol/Water.

Data Summary & Troubleshooting

ParameterReductive AminationOxidation (Pinnick)Knoevenagel
Typical Yield 75–85%90–95%80–90%
Key Impurity Unreacted Imine (hydrolyzes back to aldehyde)Over-chlorination (rare)Decarboxylation failure
Steric Note High: Requires Ti(OiPr)₄ or prolonged reflux.Low: Oxidation proceeds readily.Medium: Requires heat (100°C).
Solvent Choice THF (Anhydrous)t-BuOH / WaterPyridine

Troubleshooting Tip: If the reductive amination yield is low, it is likely due to the steric bulk of the ortho-chloro group preventing stable imine formation. Switch from NaBH₄ to NaBH(OAc)₃ (Sodium triacetoxyborohydride) and run the reaction in 1,2-Dichloroethane (DCE) with 1 eq of Acetic Acid. This promotes iminium ion formation without requiring the titanium Lewis acid [3].

References

  • Smagghe, G., et al. (2022). "Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect." Current Chemistry Letters, 11(1), 63-68.[3] Link

  • Nakagawa, Y., et al. (2004). "Synthesis and insecticidal evaluation of novel N-oxalyl derivatives of tebufenozide." Journal of Agricultural and Food Chemistry, 52. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem Application Note. "Advanced Synthesis of Pharmaceutical Intermediates." Link

Sources

Application

Application Note: Reductive Amination Protocols for 4-tert-Butyl-2-chlorobenzaldehyde

Executive Summary & Mechanistic Causality The synthesis of complex amine architectures often relies on the reductive amination of substituted benzaldehydes. 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7)[1] presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The synthesis of complex amine architectures often relies on the reductive amination of substituted benzaldehydes. 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7)[1] presents a unique set of electronic and steric parameters that dictate its reactivity.

Understanding the causality behind its behavior is critical for protocol design:

  • Electronic Effects (The ortho-Chloro Group): The chlorine atom exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon. This facilitates the initial nucleophilic attack by the amine to form the carbinolamine intermediate[2].

  • Steric Effects (The ortho-Chloro Group): Despite the favorable electronic environment, the steric bulk of the ortho-chlorine can physically hinder the approach of bulky secondary amines, slowing down the dehydration step required to form the imine/iminium ion[3].

  • Lipophilicity (The para-tert-Butyl Group): The bulky tert-butyl group significantly increases the lipophilicity of the substrate, ensuring excellent solubility in non-polar and halogenated solvents, which is highly advantageous for direct reductive amination kinetics[4].

Because the rate of imine formation can be depressed by steric hindrance, selecting a reducing agent that will not prematurely reduce the unreacted aldehyde to 4-tert-butyl-2-chlorobenzyl alcohol is the most critical experimental choice.

Reagent Selection & Quantitative Data Matrix

To establish a self-validating experimental design, the choice of reducing agent must be tailored to the nucleophilicity of the amine. Below is a quantitative and qualitative comparison of standard reductive amination conditions for ortho-substituted benzaldehydes.

Reducing AgentChemoselectivity (Imine vs. Aldehyde)Optimal SolventByproduct Risk (Aldehyde Reduction)Ideal Substrate Scope
NaBH(OAc)₃ High DCE, DCM, THFLow (< 5%)Primary amines, unhindered secondary amines[3].
NaBH₃CN Moderate to High MeOH, pH 3–4Low to ModerateAcid-stable amines; reactions requiring low pH[5].
NaBH₄ Low MeOH, EtOHHigh (if direct) Highly hindered amines (requires two-step indirect protocol)[3].
H₂ / Raney Ni High EtOH, TolueneLowIndustrial scale-up; highly effective for 2-chlorobenzaldehydes[6].

Mechanistic Workflow

The following diagram illustrates the causal pathway of the reductive amination process, highlighting the transient intermediates and the critical rate-determining steps that inform our protocol design.

RA_Pathway Aldehyde 4-tert-Butyl-2-chlorobenzaldehyde + Amine Nucleophile Imine Imine / Iminium Intermediate (Transient Equilibrium) Aldehyde->Imine Condensation (-H2O) Favored by Electrophilicity Byproduct Benzyl Alcohol (Undesired Byproduct) Aldehyde->Byproduct Direct Reduction (If condensation is sterically hindered) Reduction Hydride Transfer NaBH(OAc)3 Imine->Reduction Rate-Determining Step Product Target Alkyl Amine (Desired Product) Reduction->Product Irreversible Reduction

Caption: Mechanistic pathway of direct reductive amination for sterically hindered ortho-substituted benzaldehydes.

Experimental Methodologies

Protocol A: Direct Reductive Amination (For Primary & Unhindered Secondary Amines)

This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃), the gold standard for direct reductive amination. The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it unreactive toward 4-tert-butyl-2-chlorobenzaldehyde but highly reactive toward the protonated iminium intermediate[3][5].

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-tert-Butyl-2-chlorobenzaldehyde (1.0 equiv, e.g., 5.0 mmol).

  • Solvation: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (25 mL). Causality: DCE is the quintessential solvent for this reaction as it provides optimal solubility for the borohydride species and supports favorable reaction kinetics[3][4].

  • Condensation: Add the desired amine (1.05 equiv). Stir the mixture at room temperature for 30 minutes under an inert atmosphere (N₂ or Ar). Causality: Pre-stirring allows the carbinolamine/imine equilibrium to establish before the reducing agent is introduced, mitigating the risk of direct aldehyde reduction.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol). The reaction is typically mildly exothermic.

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor via TLC or GC-MS.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (25 mL). Causality: The basic quench neutralizes any acetic acid byproducts and safely decomposes unreacted borohydride. Extract with dichloromethane (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Indirect (Two-Step) Reductive Amination (For Sterically Hindered Amines)

If the amine is highly hindered, the steric clash with the ortho-chloro group will severely retard imine formation. In a direct protocol, this leads to the NaBH(OAc)₃ slowly reducing the unreacted aldehyde. To prevent this, a self-validating two-step protocol is required[3].

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-tert-Butyl-2-chlorobenzaldehyde (1.0 equiv) and the hindered amine (1.0 equiv) in anhydrous Methanol (0.2 M).

  • Dehydration: Add activated 4Å molecular sieves to drive the equilibrium forward by sequestering water. Stir at mild reflux for 4–12 hours.

  • Validation Check: Do not proceed until complete imine formation is confirmed by ¹H NMR (disappearance of the aldehyde proton at ~10.4 ppm and appearance of the imine proton at ~8.5 ppm).

  • Reduction: Cool the mixture to 0 °C using an ice bath. Carefully add Sodium borohydride (NaBH₄) (1.0 equiv) in small portions. Causality: NaBH₄ is highly reactive in methanol; cooling prevents runaway exothermic decomposition of the reagent[4].

  • Workup: Stir for 30 minutes at 0 °C, warm to room temperature, quench with water, remove methanol under reduced pressure, and extract with ethyl acetate.

Self-Validating System & Analytical Quality Control

A robust protocol must include built-in diagnostic checks to ensure the causality of the reaction is proceeding as planned.

  • Isotopic Tracing (GC-MS): The presence of the chlorine atom in 4-tert-butyl-2-chlorobenzaldehyde acts as an inherent isotopic tracer. When analyzing the product via Mass Spectrometry, the target alkyl amine must display a characteristic M / M+2 peak ratio of approximately 3:1 (due to the natural abundance of ³⁵Cl and ³⁷Cl). If this isotopic signature is missing, the aromatic ring has been compromised or lost.

  • Troubleshooting Aldehyde Reduction: If TLC or GC-MS reveals a high concentration of 4-tert-butyl-2-chlorobenzyl alcohol (the undesired byproduct):

    • Diagnosis: The reduction step outpaced the condensation step.

    • Corrective Action: Switch from Protocol A to Protocol B to force complete imine formation prior to the introduction of any hydride source[3]. Alternatively, add 1.0 equivalent of glacial acetic acid to Protocol A to accelerate the protonation of the carbinolamine, facilitating faster dehydration to the iminium ion.

References

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: US6429335B1 - Reductive amination of aldehydes Source: Google Patents URL
  • Title: Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde Source: Wiserpub URL: [Link]

  • Title: I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Source: Reddit (r/chemistry) URL: [Link]

Sources

Method

Application Note &amp; Protocol: High-Yield Oxidation of 4-tert-Butyl-2-chlorobenzaldehyde to 4-tert-Butyl-2-chlorobenzoic Acid

Abstract This document provides a comprehensive guide for the chemical oxidation of 4-tert-Butyl-2-chlorobenzaldehyde to its corresponding carboxylic acid, 4-tert-Butyl-2-chlorobenzoic acid. This transformation is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical oxidation of 4-tert-Butyl-2-chlorobenzaldehyde to its corresponding carboxylic acid, 4-tert-Butyl-2-chlorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and specialty chemicals. We present a robust and high-yield protocol using potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent. The note details the underlying chemical principles, a step-by-step experimental protocol, characterization data, safety procedures, and troubleshooting advice to ensure reliable and reproducible results for researchers in drug development and chemical synthesis.

Introduction & Principle

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry.[1][2] 4-tert-Butyl-2-chlorobenzoic acid is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest. The starting material, 4-tert-Butyl-2-chlorobenzaldehyde, possesses an electron-withdrawing chloro group and a bulky, electron-donating tert-butyl group. These substituents can influence the reactivity of the aldehyde, making the choice of oxidant and reaction conditions crucial for a successful transformation.

Among various oxidants, potassium permanganate (KMnO₄) is a classic, powerful, and efficient choice for converting aldehydes to carboxylic acids.[1][2] The reaction proceeds under basic or neutral conditions, where the aldehyde is believed to first form a hydrate, which is then oxidized by the permanganate ion through a cyclic manganate ester intermediate.[1][3] The reaction is typically vigorous and results in the formation of manganese dioxide (MnO₂) as a brown precipitate, providing a visual indicator of reaction progress.

While other methods like the Pinnick oxidation (using sodium chlorite) are known for their mildness and tolerance of sensitive functional groups, the permanganate method is often favored for its low cost, high reactivity, and straightforward application when dealing with robust substrates like the one .[4][5][6]

Materials and Methods

Reagents and Equipment
Reagent/Material Grade Supplier Notes
4-tert-Butyl-2-chlorobenzaldehyde≥98%e.g., Sigma-Aldrich, TCIStarting material
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%e.g., MilliporeSigmaOxidizing agent
AcetoneACS Gradee.g., Fisher ScientificReaction solvent
Sodium Bisulfite (NaHSO₃)ACS Reagente.g., VWRFor quenching
Hydrochloric Acid (HCl)Concentrated (37%)e.g., J.T.BakerFor acidification
Diethyl Ether or Ethyl AcetateACS Gradee.g., Fisher ScientificExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., EMD MilliporeDrying agent
Deionized WaterIn-house
Round-bottom flask, Magnetic stirrerStandard lab equipment
Separatory funnel, Buchner funnelStandard lab equipment
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄For reaction monitoring
Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Oxidation Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Dissolve Aldehyde in Acetone B Prepare aq. KMnO₄ Solution C Add KMnO₄ solution dropwise at 0-5 °C A->C B->C D Stir at RT until Aldehyde is consumed (Monitor by TLC) C->D E Quench with Sodium Bisulfite D->E F Filter off MnO₂ precipitate E->F G Remove Acetone (Rotary Evaporation) F->G H Acidify aqueous residue with HCl (pH ~2) G->H I Extract with Ethyl Acetate H->I J Dry organic layer (Na₂SO₄) & Filter I->J K Concentrate Filtrate under reduced pressure J->K L Recrystallize crude solid K->L M Characterize Product (MP, NMR, IR) L->M

Caption: Workflow for KMnO₄ Oxidation.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-Butyl-2-chlorobenzaldehyde (5.0 g, 25.4 mmol) in 50 mL of acetone. Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of Oxidant: In a separate beaker, dissolve potassium permanganate (KMnO₄) (4.4 g, 27.8 mmol, 1.1 eq) in 60 mL of deionized water. Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before use.

  • Oxidation: Add the aqueous KMnO₄ solution dropwise to the stirred acetone solution of the aldehyde over 30-45 minutes, maintaining the internal temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting aldehyde spot has completely disappeared (typically 2-4 hours).

  • Work-up - Quenching: Cool the reaction mixture in an ice bath. Quench the excess permanganate by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color disappears completely and only the brown MnO₂ precipitate remains.[3]

  • Work-up - Filtration: Filter the mixture through a pad of Celite® in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of acetone.

  • Work-up - Extraction: Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator. The remaining aqueous solution will be basic.

  • Work-up - Acidification & Isolation: Cool the aqueous residue in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl.[3] A white precipitate of the carboxylic acid should form.

  • Work-up - Final Extraction: Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-tert-Butyl-2-chlorobenzoic acid as a solid. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water or heptane/ethyl acetate mixture to afford a white crystalline solid.

Results & Characterization

A successful reaction should yield 4-tert-Butyl-2-chlorobenzoic acid as a white solid with a yield typically in the range of 85-95% after purification.

Parameter Starting Material (Aldehyde) Product (Carboxylic Acid)
IUPAC Name 4-tert-Butyl-2-chlorobenzaldehyde4-tert-Butyl-2-chlorobenzoic acid
Molecular Formula C₁₁H₁₃ClOC₁₁H₁₃ClO₂
Molecular Weight 196.67 g/mol 212.67 g/mol
Appearance Colorless to light yellow liquid/solidWhite crystalline solid
Expected Melting Point N/A (low melting solid)~140-143 °C
¹H NMR (CDCl₃, δ) ~10.4 (s, 1H, -CHO), 7.8-7.4 (m, 3H, Ar-H), 1.3 (s, 9H, -C(CH₃)₃)~11-13 (br s, 1H, -COOH), 8.0-7.4 (m, 3H, Ar-H), 1.3 (s, 9H, -C(CH₃)₃)
IR (KBr, cm⁻¹) ~2850, 2750 (C-H aldehyde), ~1700 (C=O aldehyde)~3000 (br, O-H acid), ~1690 (C=O acid), ~1300 (C-O)

Safety & Handling

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent.[7][8] It can intensify fires and may cause severe skin burns and eye damage. Avoid contact with combustible materials, organic solvents, and reducing agents.[7][9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] Store in a cool, dry, well-ventilated area away from incompatible substances.[7][8]

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood.

  • General Precautions: The oxidation reaction can be exothermic. Maintain proper temperature control, especially during the addition of KMnO₄. Perform the reaction in a well-ventilated fume hood.

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient oxidant; Low reaction temperature.Add a slight excess of KMnO₄ (up to 1.5 eq). Allow the reaction to stir for a longer period at room temperature.
Low Yield Product loss during work-up; Incomplete extraction.Ensure pH is sufficiently acidic (~2) to fully protonate the carboxylate. Perform thorough extractions (at least 3 times) from the aqueous phase.
Product Contamination Presence of unreacted aldehyde or manganese salts.Ensure complete quenching and thorough filtration of MnO₂. Purify the final product by recrystallization.
Reaction becomes too vigorous Addition of KMnO₄ was too fast.Slow the rate of addition significantly and ensure the ice bath is maintaining a low internal temperature.

Conclusion

The oxidation of 4-tert-Butyl-2-chlorobenzaldehyde using potassium permanganate is a highly effective and scalable method for producing 4-tert-Butyl-2-chlorobenzoic acid in high yield. The protocol described herein is robust, utilizing inexpensive reagents and standard laboratory techniques. By carefully controlling the reaction temperature and following the detailed work-up procedure, researchers can reliably obtain a high-purity product suitable for further applications in drug discovery and chemical development.

References

  • Carus Group. (2025, August 8). Safe Storage and Handling of Potassium Permanganate: Industrial Best Practices. Retrieved March 7, 2026, from [Link]

  • Speed International. (2026, January 7). Environmental & Safety Guidelines for Handling Potassium Permanganate in Water Treatment Facilities. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved March 7, 2026, from [Link]

  • von Rudloff, E. (1965). Permanganate–periodate oxidation. VI. The oxidation of various aliphatic compounds. Canadian Journal of Chemistry, 43(9), 1784-1791. Retrieved March 7, 2026, from [Link]

  • Sreekumar, T. K., & Rajendran, G. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. Retrieved March 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved March 7, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. (2023, November 5). 19.3 Oxidation of Aldehydes and Ketones. Retrieved March 7, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2025, July 29). Jones Oxidation. Retrieved March 7, 2026, from [Link]

  • AdiChemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved March 7, 2026, from [Link]

  • Lee, D. G. (1972). THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. UBC Library Open Collections. Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved March 7, 2026, from [Link]

  • Sedelmeier, J., Ley, S. V., Baxendale, I. R., & Baumann, M. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3618–3621. Retrieved March 7, 2026, from [Link]

  • Al-Zoubi, R. M., & Al-Hamdani, Y. A. S. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5985-5992. Retrieved March 7, 2026, from [Link]

  • Sreekumar, T. K., & Rajendran, G. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Journal of Applicable Chemistry, 5(6), 1334-1340. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Select. (2012, December 7). Pinnick Oxidation. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 4-tert-Butyl-2-chlorobenzaldehyde

Introduction: The Strategic Importance of Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and relat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and relatively benign environmental footprint. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[2] The resulting biaryl structures are privileged motifs in a vast array of applications, from pharmaceuticals and agrochemicals to advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[3]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling focusing on a challenging yet valuable substrate: 4-tert-Butyl-2-chlorobenzaldehyde. This molecule presents two key hurdles for the synthetic chemist: the inherent inertness of the C-Cl bond and the steric hindrance imposed by the ortho-chloro and adjacent tert-butyl substituents. Overcoming these challenges is crucial for accessing a range of substituted biaryl aldehydes, which are versatile intermediates for further synthetic transformations.

Core Principles and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, elegant sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (4-tert-Butyl-2-chlorobenzaldehyde). This is often the rate-limiting step, particularly for less reactive aryl chlorides.[1] The stability of the C-Cl bond requires a highly reactive, electron-rich palladium center to facilitate this step. This is typically achieved by using bulky, electron-donating phosphine ligands.[5]

  • Transmetalation: Following oxidative addition, a base activates the boronic acid to form a more nucleophilic boronate species.[6][7] This boronate then transfers its organic group to the palladium(II) complex, displacing the halide. The choice of base is critical and can significantly influence reaction rates and yields.

  • Reductive Elimination: In the final step, the two organic moieties on the palladium(II) center couple and are eliminated as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) boronate_complex Ar-Pd(II)-Ar'(L_n) pd_complex->boronate_complex Transmetalation (Ar'-B(OR)2 + Base) boronate_complex->pd0 Reductive Elimination (Ar-Ar') product Ar-Ar' (Biaryl Product) boronate_complex->product aryl_halide Ar-X (4-tert-Butyl-2-chlorobenzaldehyde) aryl_halide->pd_complex boronic_acid Ar'-B(OR)2 (Arylboronic Acid) boronic_acid->boronate_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design for a Challenging Substrate: 4-tert-Butyl-2-chlorobenzaldehyde

The coupling of 4-tert-Butyl-2-chlorobenzaldehyde requires careful selection of the catalyst system to overcome the high activation barrier of the C-Cl bond. Modern catalyst systems, particularly those employing bulky, electron-rich biaryl phosphine ligands (Buchwald-type ligands), have proven highly effective for such transformations.[8][9] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition of the unreactive aryl chloride.[10]

The aldehyde functional group is generally well-tolerated in palladium-catalyzed Suzuki-Miyaura reactions.[1] However, it is important to ensure that the chosen base is not so strong as to promote unwanted side reactions involving the aldehyde, such as aldol condensation, although under typical Suzuki conditions this is not a major concern.

Recommended Catalyst System and Reagents
ComponentRecommended ChoiceRationale
Palladium Precursor Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Both are common, reliable sources of Pd(0) in situ. Pd₂(dba)₃ is a direct Pd(0) source, which can sometimes minimize side reactions.[11]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)These Buchwald ligands are bulky and electron-rich, enhancing the catalytic activity for the challenging oxidative addition of aryl chlorides.[9]
Base Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)These bases are effective in promoting transmetalation without being overly harsh, which is suitable for substrates with sensitive functional groups.[12]
Boronic Acid Phenylboronic Acid (or other substituted arylboronic acids)A wide variety of boronic acids are commercially available, allowing for diverse biaryl synthesis.[13]
Solvent Toluene, 1,4-Dioxane, or a mixture (e.g., Toluene/Water)These are common solvents for Suzuki couplings. A biphasic system with water can sometimes accelerate the reaction.[14]

Detailed Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of 4-tert-Butyl-2-chlorobenzaldehyde with phenylboronic acid.

Materials:

  • 4-tert-Butyl-2-chlorobenzaldehyde (1.0 mmol, 196.68 mg)

  • Phenylboronic acid (1.2 mmol, 146.34 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • XPhos (0.04 mmol, 19.06 mg, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Anhydrous, degassed Toluene (5 mL)

  • Degassed deionized water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Add Solids to Vessel (Aryl chloride, boronic acid, base, catalyst, ligand) inert_atm 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) prep_vessel->inert_atm add_solvents 3. Add Degassed Solvents (Toluene and Water) inert_atm->add_solvents heating 4. Heat and Stir (e.g., 100-110 °C, 12-24 h) add_solvents->heating monitoring 5. Monitor Progress (TLC, GC-MS, or LC-MS) heating->monitoring cool_down 6. Cool to Room Temperature monitoring->cool_down extraction 7. Aqueous Work-up (Dilute, extract with organic solvent) cool_down->extraction purification 8. Purify Product (Column Chromatography) extraction->purification

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add 4-tert-Butyl-2-chlorobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

    • Seal the vessel with a septum or screw cap.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere. Oxygen can deactivate the catalyst.[11]

  • Solvent Addition:

    • Through the septum, add 5 mL of degassed toluene, followed by 0.5 mL of degassed deionized water, via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C.

    • Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black, which is normal for palladium-catalyzed reactions.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by taking small aliquots (under an inert atmosphere if the reaction is ongoing) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the vessel from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-aryl-4-tert-butylbenzaldehyde derivative.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficient Temperature3. Poor Quality Reagents1. Ensure rigorous degassing to prevent catalyst oxidation. Use a fresh palladium source and ligand.[11]2. C-Cl bond activation requires higher temperatures. Cautiously increase the temperature to 120 °C.3. Use fresh, high-purity boronic acid. Consider using a more stable boronic ester derivative.
Protodeboronation (Loss of Boronic Acid) Presence of excess water or protic impurities before transmetalation can occur.Use anhydrous solvents if possible, or minimize the amount of water in biphasic systems. Ensure the base is of good quality.
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate oxidative coupling.[2]Improve the degassing procedure. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue.[11]
Dehalogenation of Starting Material A side reaction where the chlorine is replaced by hydrogen.This can be promoted by certain impurities or catalyst decomposition pathways. Ensure a strictly inert atmosphere and high-purity reagents.

Conclusion

The Suzuki-Miyaura coupling of 4-tert-Butyl-2-chlorobenzaldehyde is a challenging but highly rewarding transformation that provides access to valuable biaryl aldehyde building blocks. Success hinges on the rational selection of a potent catalyst system capable of activating the inert C-Cl bond. By employing bulky, electron-rich phosphine ligands, such as XPhos or SPhos, in conjunction with carefully optimized reaction conditions, researchers can effectively overcome the steric and electronic hurdles presented by this substrate. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to leverage this powerful reaction in their synthetic endeavors.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • Mkhalid, I., & AL-Shaikh, H. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(7), 2077-2082.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • James, M. J., et al. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au.
  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9531–9541.
  • Chartoire, A. (2010).
  • Panda, S. S., & Sharma, N. K. (2023).
  • Alshammari, M. B. (2019).
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Retrieved from [Link]

  • YouTube. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-tert-Butyl-2-chlorobenzaldehyde in the Synthesis of Novel Agrochemical Analogs

Abstract The strategic design of new agrochemical active ingredients is paramount for enhancing crop protection, managing resistance, and improving environmental profiles. This guide explores the synthetic utility of 4-t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic design of new agrochemical active ingredients is paramount for enhancing crop protection, managing resistance, and improving environmental profiles. This guide explores the synthetic utility of 4-tert-Butyl-2-chlorobenzaldehyde, a versatile chemical intermediate. While direct applications of this specific molecule are not extensively documented in mainstream literature, its unique structural motifs—a reactive aldehyde, a lipophilic tert-butyl group, and an electron-withdrawing ortho-chloro substituent—position it as a high-potential precursor for creating novel analogs of established, high-value agrochemicals. We will detail the synthesis of analogs of two prominent acaricides, Tebufenpyrad and Fenazaquin , demonstrating how this starting material can be used to introduce structural modifications that may alter biological efficacy and metabolic stability.

Introduction: The Rationale for 4-tert-Butyl-2-chlorobenzaldehyde

4-tert-Butyl-2-chlorobenzaldehyde is a substituted aromatic aldehyde whose value in agrochemical synthesis can be inferred from the bioactivity of its constituent parts.

  • The 4-tert-Butylphenyl Moiety: This group is a well-established pharmacophore in several successful pesticides. Its bulky, lipophilic nature often enhances the molecule's affinity for lipid-rich environments, such as biological membranes or the waxy cuticle of pests, facilitating transport to the target site. Its presence is critical in the acaricides Tebufenpyrad and Fenazaquin, as well as the fungicide Fenpropimorph.[1][2][3]

  • The Aldehyde Functional Group: As a versatile chemical handle, the aldehyde can be readily transformed into a wide array of other functional groups through reactions such as oxidation, reduction, and condensation, making it an ideal starting point for multi-step syntheses.[4]

  • The 2-Chloro Substituent: The presence of a chlorine atom at the ortho position to the aldehyde can significantly influence the molecule's electronic properties and steric profile. This can lead to altered binding interactions with target enzymes or receptors and may affect the molecule's metabolic fate, potentially hindering degradation pathways and prolonging its activity.

This guide provides robust, field-tested protocols for leveraging these features to synthesize novel agrochemical candidates.

Key Structural Features and Synthetic Potential

Caption: Structural features of 4-tert-Butyl-2-chlorobenzaldehyde.

Synthetic Pathway I: Synthesis of a Novel Tebufenpyrad Analog

Tebufenpyrad is a pyrazole acaricide that acts by inhibiting mitochondrial electron transport. The N-(4-tert-butylbenzyl) group is essential for its activity. Our protocol adapts known synthetic methods to produce a novel analog featuring a 2-chloro substitution on the benzyl ring, starting from 4-tert-Butyl-2-chlorobenzaldehyde.[5][6]

Workflow for Tebufenpyrad Analog Synthesis

G start 4-tert-Butyl-2-chlorobenzaldehyde reductive_amination Reductive Amination (Ammonia, NaBH3CN, Methanol) start->reductive_amination intermediate 4-tert-Butyl-2-chlorobenzylamine reductive_amination->intermediate amide_coupling Amide Coupling (Pyrazole Carboxylic Acid, Coupling Agent) intermediate->amide_coupling product 2-Chloro-Tebufenpyrad Analog amide_coupling->product

Caption: Workflow for synthesizing a novel Tebufenpyrad analog.

Protocol 2.1: Reductive Amination to 4-tert-Butyl-2-chlorobenzylamine

This one-pot procedure converts the aldehyde directly to the primary amine. The choice of sodium cyanoborohydride (NaBH₃CN) is critical; it is a mild reducing agent that is selective for the imine intermediate formed in situ and is stable in the slightly acidic conditions required for imine formation.

Materials:

  • 4-tert-Butyl-2-chlorobenzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-tert-Butyl-2-chlorobenzaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (7.0 eq) to the solution and stir until dissolved. The large excess of ammonium acetate serves as the ammonia source and buffers the reaction.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully acidify the mixture to pH ~2 with 1 M HCl to quench any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between DCM and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 4-tert-Butyl-2-chlorobenzylamine. The product can be purified further by column chromatography if necessary.

Protocol 2.2: Amide Coupling to form Tebufenpyrad Analog

This step couples the synthesized amine with the pyrazole core of Tebufenpyrad. We utilize a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for high efficiency and mild reaction conditions. This avoids the need to convert the carboxylic acid to a more reactive acyl chloride, which can be harsh.[6]

Materials:

  • 4-tert-Butyl-2-chlorobenzylamine (from Protocol 2.1, 1.0 eq)

  • 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl) solution (5%)

Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 4-tert-Butyl-2-chlorobenzylamine in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc and 5% LiCl solution. The LiCl wash is effective at removing residual DMF.

  • Separate the layers and wash the organic layer sequentially with 5% LiCl solution (2x), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Tebufenpyrad analog.

Synthetic Pathway II: Synthesis of a Novel Fenazaquin Analog

Fenazaquin is a quinazoline-based acaricide that also inhibits mitochondrial Complex I. The synthesis involves the etherification of 4-hydroxyquinazoline with a phenethyl bromide derivative.[3] Our proposed pathway generates a novel Fenazaquin analog with a chloro-substituent on the phenyl ring.

Workflow for Fenazaquin Analog Synthesis

G start 4-tert-Butyl-2-chlorobenzaldehyde reduction Reduction (NaBH4, Methanol) start->reduction alcohol (4-tert-Butyl-2-chlorophenyl)methanol reduction->alcohol bromination Bromination (PBr3 or Appel Reaction) alcohol->bromination bromide 1-(Bromomethyl)-4-tert-butyl- 2-chlorobenzene bromination->bromide etherification Williamson Ether Synthesis (4-Hydroxyquinazoline, K2CO3) bromide->etherification product 2'-Chloro-Fenazaquin Analog etherification->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-tert-Butyl-2-chlorobenzaldehyde

The following technical support guide is designed for researchers and process chemists working with 4-tert-Butyl-2-chlorobenzaldehyde . It addresses the specific challenges of purifying this substituted benzaldehyde, par...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with 4-tert-Butyl-2-chlorobenzaldehyde . It addresses the specific challenges of purifying this substituted benzaldehyde, particularly the difficulties associated with its likely low melting point and tendency to "oil out."

Core Technical Overview

Compound: 4-tert-Butyl-2-chlorobenzaldehyde CAS: 65770-02-7 (Tentative/Analogous) Physical State: Likely a liquid or low-melting solid at room temperature.[1][][3] Primary Challenge: Direct recrystallization is difficult due to the compound's tendency to exist as an oil or a low-melting solid.[1][][3] Standard solvent recrystallization often leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1][3]

Strategic Solution: To achieve high purity (>98%), we recommend a Bisulfite Adduct Purification Protocol .[1][][3][4] This method converts the liquid/oily aldehyde into a solid, crystalline bisulfite adduct, allowing for standard recrystallization and washing to remove non-aldehyde impurities.[1][][3] The pure aldehyde is then regenerated.[1][3]

If the compound is a solid in your hands (MP > 40°C), a Low-Temperature Recrystallization protocol is also provided.[1][][4]

Purification Protocols

Method A: Bisulfite Adduct Purification (Recommended)

Best for: Removing non-aldehyde impurities (isomers, starting materials) and purifying liquid/oily aldehydes.[1][][4]

Mechanism:


[1][4]

Step-by-Step Protocol:

  • Adduct Formation:

    • Dissolve crude 4-tert-Butyl-2-chlorobenzaldehyde in a minimal amount of Ethanol (95%) .

    • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/w).

    • Slowly add the bisulfite solution to the aldehyde solution with vigorous stirring.

    • Observation: A white precipitate (the bisulfite adduct) should form immediately.[1][][3][4] Stir for 30–60 minutes in an ice bath to maximize yield.

  • Purification (The "Recrystallization" Step):

    • Filter the solid adduct via vacuum filtration.[1][3]

    • Wash 1: Wash the filter cake with Diethyl Ether or Hexane .[1][][3] Why? This removes non-aldehyde organic impurities (e.g., unreacted 3-tert-butylchlorobenzene) that are soluble in organic solvents but not in the salt complex.[1][][4]

    • Wash 2: Wash with a small amount of cold ethanol to remove excess bisulfite.[1][][3]

  • Regeneration:

    • Suspend the purified solid adduct in Water .[1][3]

    • Add 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution until pH > 10.[1][][3][4]

    • Observation: The solid will dissolve, and the pure aldehyde will separate as an oil or solid precipitate.[1][][3][4]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate .[1][3][4]

    • Dry over MgSO₄ , filter, and concentrate in vacuo.

Method B: Direct Low-Temperature Recrystallization

Best for: Solid crude material with MP > 40°C.[1][][3]

Solvent System: Pentane (or Hexane) / Diethyl Ether (10:1 ratio).[1][][3][4]

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Pentane/Ether (approx. 30–35°C).[1][][3][4] Do not boil excessively as the aldehyde may oxidize.[1][][4]

  • Filtration: Perform a hot filtration if there are insoluble particulates.[1][][3]

  • Crystallization:

    • Allow the solution to cool to room temperature.[1][3]

    • Place in a -20°C freezer (or dry ice/acetone bath) for 12–24 hours.

    • Critical: If an oil forms, see the Troubleshooting section below.

  • Isolation: Cold filtration followed by a wash with pre-chilled Pentane.[1][][3]

Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Instead of crystals, I see droplets of oil at the bottom of my flask. What happened? A: This occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture.[1][][3][4]

  • Fix 1 (Seeding): Add a seed crystal of pure product (if available) at the temperature where the oil just starts to form.

  • Fix 2 (Solvent Adjustment): You likely used too little solvent or a solvent with a boiling point that is too high.[1][][3][4] Switch to a lower-boiling solvent (e.g., Pentane) or increase the solvent volume.[1][][3]

  • Fix 3 (Vigorous Stirring): Rapid stirring while cooling can sometimes force the oil droplets to solidify into crystals.[1][][3][4]

Issue 2: No Precipitate with Bisulfite

Q: I added NaHSO₃, but no solid formed. Is my reaction working? A: Steric hindrance from the tert-butyl group (para) and the Chlorine (ortho) might slow down adduct formation.[1][][3][4]

  • Solution: Add a small amount of Methanol to improve solubility of the aldehyde in the aqueous phase.[1][][3][4]

  • Solution: Increase the concentration of NaHSO₃ (use a supersaturated solution).

  • Solution: Stir longer (up to 12 hours) at 0°C.

Issue 3: Oxidation

Q: My product has a white solid that won't dissolve in organic solvents. What is it? A: This is likely 4-tert-Butyl-2-chlorobenzoic acid , formed by air oxidation.[1][3]

  • Prevention: Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon).[1][][3][4]

  • Removal: Wash the organic solution of your aldehyde with 10% NaHCO₃ (Sodium Bicarbonate).[1][][3][4] The acid will convert to its salt and move to the aqueous layer; the aldehyde remains in the organic layer.[1][3]

Workflow Visualization

The following diagram illustrates the decision logic for purifying 4-tert-Butyl-2-chlorobenzaldehyde.

PurificationWorkflow Start Crude 4-tert-Butyl-2-chlorobenzaldehyde CheckState Check Physical State (at Room Temp) Start->CheckState Liquid Liquid / Oil CheckState->Liquid Solid Solid CheckState->Solid Bisulfite Method A: Bisulfite Adduct (Chemical Purification) Liquid->Bisulfite Recommended Solid->Bisulfite If impurities persist Recryst Method B: Low-Temp Recrystallization (Physical Purification) Solid->Recryst AdductForm Form Solid Adduct (NaHSO3 + EtOH) Bisulfite->AdductForm Dissolve Dissolve in Pentane/Ether Recryst->Dissolve Wash Wash with Ether (Removes impurities) AdductForm->Wash Regen Regenerate Aldehyde (Base Hydrolysis) Wash->Regen Pure Pure Aldehyde (>98%) Regen->Pure Cool Cool to -20°C Dissolve->Cool OilCheck Did it Oil Out? Cool->OilCheck OilCheck->Bisulfite Yes (Failed) OilCheck->Pure No (Crystals Formed)

Caption: Decision matrix for selecting the optimal purification route based on physical state and experimental outcome.

Key Data & Solvents

ParameterSpecificationNotes
Target Purity >98% (HPLC/GC)Essential for pharmaceutical intermediates.[1][][3]
Recryst. Solvent Pentane / Diethyl EtherUse 10:1 ratio.[1][][3] Keep anhydrous if possible.[1][][3]
Wash Solvent Cold Pentane (-20°C)Prevents redissolution of the product.[1][][3]
Adduct Solvent Ethanol / WaterFor Bisulfite method.[1][][3]
Impurity 4-tert-Butyl-2-chlorobenzoic acidRemove via NaHCO₃ wash.[1][3]
Impurity 3-tert-ButylchlorobenzeneRemove via Ether wash of the Bisulfite adduct.[1][][3]

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013).[1][][3][4] Butterworth-Heinemann.[1][][3] (Standard reference for general aldehyde purification techniques including the bisulfite method). [1][3][4]

  • Vogel's Textbook of Practical Organic Chemistry . Furniss, B. S., et al. (1989).[1][4] Longman Scientific & Technical.[1][][3] (Detailed protocols for bisulfite adduct formation and regeneration).

  • 4-tert-Butylbenzaldehyde Properties . ChemicalBook.[1][][3][5] (Used for analog comparison of physical properties).[1][][3][4]

  • Recrystallization Guide . Mettler Toledo.[1][][3] (General principles of solubility and oiling out).

Sources

Optimization

Technical Support Center: Troubleshooting 4-tert-Butyl-2-chlorobenzaldehyde

Senior Application Scientist Desk Subject: Resolving Low Conversion Rates & Reactivity Bottlenecks Molecule ID: 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 85953-29-3) Executive Summary: The "Ortho-Effect" Trap Researchers f...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Resolving Low Conversion Rates & Reactivity Bottlenecks Molecule ID: 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 85953-29-3)

Executive Summary: The "Ortho-Effect" Trap

Researchers frequently underestimate 4-tert-Butyl-2-chlorobenzaldehyde. While the para-tert-butyl group provides excellent solubility in non-polar solvents, the 2-chloro substituent is the primary saboteur of reactivity. Located ortho to the carbonyl, it exerts a dual inhibitory effect:

  • Steric Shielding: It physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles (approx. 107° angle).

  • Electronic Deactivation: While inductively electron-withdrawing (which should activate the carbonyl), the steric bulk often overrides this benefit, and potential resonance donation can stabilize the ground state, raising the activation energy for nucleophilic attack.

This guide provides a systematic diagnostic workflow to isolate whether your low conversion is due to reagent degradation (oxidation) or kinetic inhibition (sterics).

Diagnostic Workflow

Use this logic tree to identify the root cause of your reaction stall.

DiagnosticWorkflow Start START: Reaction Conversion < 50% CheckPurity Step 1: 1H NMR of Starting Material Is there a peak at ~10.4 ppm (CHO)? Start->CheckPurity AcidCheck Check for Carboxylic Acid (Broad singlet ~12-13 ppm) CheckPurity->AcidCheck Yes, but weak WaterCheck Step 2: Karl Fischer / Solvent Check Is water content > 0.1%? CheckPurity->WaterCheck Strong CHO signal Purify ACTION: Perform Bisulfite Wash (Remove Benzoic Acid Impurity) AcidCheck->Purify Acid Detected StericCheck Step 3: Evaluate Nucleophile Size Is Nucleophile Bulky? (e.g., secondary amine) WaterCheck->StericCheck No (Dry) DrySolvent ACTION: Add Molecular Sieves (3Å) or Use Ti(OiPr)4 Scavenger WaterCheck->DrySolvent Yes (Wet) LewisAcid ACTION: Switch to Lewis Acid Activation (TiCl4 or Ti(OiPr)4) StericCheck->LewisAcid Yes (Bulky) StandardCond ACTION: Increase Temp / Concentration StericCheck->StandardCond No (Small)

Figure 1: Decision matrix for diagnosing low conversion rates. Blue nodes indicate diagnostic steps; Green nodes indicate corrective protocols.

Troubleshooting Categories
Category A: Reagent Quality (The "Silent Killer")

Issue: The aldehyde has oxidized to 4-tert-butyl-2-chlorobenzoic acid . Symptoms:

  • Reaction mixture turns cloudy immediately upon base addition (salt formation).

  • Stoichiometry is skewed; the "impurity" consumes your base/nucleophile.

  • 1H NMR: Diminished aldehyde proton signal (~10.4 ppm) and appearance of a broad acid peak (~13 ppm).

ParameterSpecificationWhy it matters
Appearance Colorless to pale yellow oilDark orange/brown indicates polymerization or heavy oxidation.
Air Sensitivity ModerateThe ortho-chloro group slows oxidation compared to benzaldehyde, but it still degrades over months [1, 4].
Acid Content < 1.0%>1% acid can quench organolithiums or protonate amine nucleophiles, killing the reaction.

Q: How do I salvage oxidized starting material? A: Do not distill; the boiling points are often too close, and heat promotes degradation. Use the Bisulfite Purification Protocol (See Section 4) to selectively extract the aldehyde as a water-soluble adduct, washing away the acid impurity [3, 6].

Category B: Nucleophilic Addition (Reductive Amination / Grignard)

Issue: The reaction stalls at the intermediate stage (e.g., hemiaminal or alkoxide) and reverts to starting material. Mechanism: The ortho-chloro substituent creates a "steric wall."[1] Standard dehydrating agents (MgSO4) are often insufficient to drive equilibrium toward the imine.

Q: My reductive amination with a secondary amine has < 30% conversion. Why? A: Secondary amines are bulky. Combined with the ortho-chloro group, imine (iminium) formation is kinetically disfavored.

  • Solution: You must use a Lewis Acid promoter . Titanium(IV) isopropoxide, Ti(OiPr)4, acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium [5, 10].

Q: Can I use standard NaBH4? A: Only if you pre-form the imine. For "one-pot" procedures, NaBH4 is too aggressive and will reduce the unreacted aldehyde to the alcohol (4-tert-butyl-2-chlorobenzyl alcohol) before the slow-forming imine is generated. Use NaBH(OAc)3 or NaBH3CN for better chemoselectivity [10].

Pathway Visualization: Overcoming Steric Hindrance

ReactionPathway Aldehyde Aldehyde (Start) (Sterically Hindered) Complex Activated Complex [Ti-Aldehyde] Aldehyde->Complex + Ti(OiPr)4 (Lewis Acid Activation) Alcohol Side Product: Benzyl Alcohol Aldehyde->Alcohol Direct Reduction (If NaBH4 used too early) Imine Imine/Iminium (Intermediate) Complex->Imine + Amine (Ti Scavenges H2O) Product Amine Product (Final) Imine->Product + Reducing Agent (NaBH(OAc)3)

Figure 2: Titanium-mediated pathway to bypass steric hindrance and prevent direct reduction side-reactions.

Experimental Protocols
Protocol 1: Bisulfite Purification (Removal of Acid Impurity)

Use this when your starting material contains >2% carboxylic acid.

  • Dissolution: Dissolve crude 4-tert-butyl-2-chlorobenzaldehyde (10 g) in Ethyl Acetate (50 mL) .

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO3, 40 mL) .

  • Agitation: Vigorously stir or shake for 30 minutes. The aldehyde forms a water-soluble bisulfite adduct; the acid impurity remains in the organic layer.

  • Separation: Separate the layers. Keep the Aqueous Layer (contains product). Discard the organic layer (contains impurities).

  • Regeneration:

    • Place the aqueous layer in a flask.

    • Slowly add 10% Sodium Carbonate (Na2CO3) or 10% NaOH until pH > 10.

    • Stir for 15 mins to break the adduct.

  • Extraction: Extract the regenerated aldehyde with Ethyl Acetate (3 x 30 mL) .

  • Drying: Dry combined organics over MgSO4 and concentrate.

    • Result: >98% pure aldehyde, acid-free [6, 11].

Protocol 2: Titanium-Mediated Reductive Amination

Use this for sterically hindered amines or sluggish reactions.

  • Activation: In a dry flask under N2, combine:

    • 4-tert-Butyl-2-chlorobenzaldehyde (1.0 equiv)

    • Amine (1.1 equiv)

    • Titanium(IV) isopropoxide (1.25 equiv) (Neat)

  • Stirring: Stir at room temperature for 1–4 hours. The mixture will become viscous.

    • Note: No solvent is needed initially, or use minimal THF.

  • Reduction: Dilute with THF (or Ethanol) . Add NaBH4 (1.5 equiv) carefully (exothermic).

  • Quench: Stir 2 hours, then quench with 0.1 M NaOH or water.

    • Critical: A white precipitate (TiO2) will form.

  • Workup: Filter through a Celite pad to remove titanium salts. Wash the pad with Ethyl Acetate.[2]

    • Why: Direct extraction without filtration results in terrible emulsions due to titanium hydroxides [10].

References
  • BenchChem. (2025).[1][3] Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde. Retrieved from

  • Chem-Impex. (n.d.). 4-tert-Butylbenzaldehyde Product Information and Applications. Retrieved from

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722–5724. Retrieved from

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 4-tert-Butylbenzaldehyde. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents. Retrieved from

  • BenchChem. (2025).[1][3] Technical Support Center: Purification of Reaction Mixtures Containing 2-Chlorobenzaldehyde. Retrieved from

  • Fiveable. (2025). Nucleophilic Addition Reactions: Steric and Electronic Effects. Retrieved from

  • WiserPub. (2024). Exploring the Chemistry of 2-Chlorobenzaldehyde. Retrieved from

  • Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde.[5][6][7] Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61, 3849-3862.[8] Cited in

  • Royal Society of Chemistry. (2024). Fatty Aldehyde Bisulfite Adducts as a Purification Handle. Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling 4-tert-Butyl-2-chlorobenzaldehyde &amp; Intermediates

Executive Summary & Core Chemistry Researchers working with 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 85953-29-3) typically encounter moisture-related failures in two distinct phases: Synthesis (The Intermediate Phase): Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

Researchers working with 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 85953-29-3) typically encounter moisture-related failures in two distinct phases:

  • Synthesis (The Intermediate Phase): The generation of the aldehyde via organometallic precursors (Aryllithium or Grignard reagents). This is the most critical control point where moisture results in immediate batch failure.

  • Storage & Application (The Product Phase): The aldehyde itself is susceptible to autoxidation to 4-tert-butyl-2-chlorobenzoic acid and hydration, particularly in humid environments.

This guide focuses on the organometallic intermediate [(4-tert-butyl-2-chlorophenyl)lithium], as this is the primary source of "moisture sensitivity" complaints during the synthesis of this scaffold.

Critical Protocol: Handling the Organometallic Intermediate

The Chemistry of Failure

The synthesis typically involves a Lithium-Halogen Exchange starting from 1-bromo-4-tert-butyl-2-chlorobenzene. The resulting intermediate, (4-tert-butyl-2-chlorophenyl)lithium , is chemically fragile.

  • Moisture Failure: Reacts instantly with trace water (

    
    ) to form 1-tert-butyl-3-chlorobenzene  (protonation), permanently quenching the reactive species.
    
  • Thermal Failure: If the intermediate warms above -60°C before quenching with DMF, it eliminates Lithium Chloride (LiCl) to form a Benzyne derivative, leading to tars/polymers.

Troubleshooting Guide: Synthesis & Intermediates

Q: I observed a complete loss of yield, recovering only the protonated starting material (1-tert-butyl-3-chlorobenzene). What happened? A: This is the signature of moisture ingress . The aryllithium intermediate is a "super-base" (


). Even ppm levels of water in your solvent or atmosphere will protonate the intermediate faster than it can react with your formylating agent (DMF).
  • Corrective Action:

    • Solvent Drying: THF or Ether must be distilled from Sodium/Benzophenone or passed through activated alumina columns immediately before use. Water content must be <10 ppm .

    • Glassware: Flame-dry all Schlenk lines and flasks under vacuum.

    • Titration: Titrate your n-BuLi immediately before use. A lower-than-expected titer often indicates a compromised bottle that introduces hydroxide impurities.

Q: My reaction mixture turned dark brown/black and yielded a complex mixture of polymers. Why? A: This indicates Benzyne formation , caused by insufficient cooling. The ortho-chloro substituent is a good leaving group. If the lithiated intermediate warms above -70°C , it eliminates LiCl to form 4-tert-butyl-1,2-benzyne.

  • Corrective Action:

    • Maintain internal temperature between -78°C and -75°C during the lithiation and the DMF addition.

    • Do not allow the reaction to warm until the electrophile (DMF) has been fully added and stirred for at least 30 minutes.

Q: Can I use the Grignard reagent instead of the Lithio-species to avoid low temperatures? A: Yes, but initiation can be sluggish due to the steric bulk of the tert-butyl group and the electron-rich nature of the ring.

  • Risk: Grignard formation is also moisture-sensitive. Water coats the Magnesium surface (oxide/hydroxide passivation), preventing initiation.

  • Protocol Tip: Use DIBAL-H (1-2 drops) or Iodine to activate the Mg turnings if initiation fails.

Product Stability & Storage (The Aldehyde)

Q: My aldehyde has developed a white solid precipitate during storage. Is it ruined? A: The white solid is likely 4-tert-butyl-2-chlorobenzoic acid , formed by air oxidation (autoxidation).

  • Mechanism: Radical chain reaction with atmospheric oxygen.

  • Recovery: Dissolve the aldehyde in Dichloromethane (DCM) and wash with saturated Sodium Bicarbonate (

    
    ) solution. The acid will partition into the aqueous layer; the aldehyde remains in the organic layer.
    

Q: How should I store the purified aldehyde for long-term use? A:

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free).

  • Temperature: 2–8°C.

  • Container: Amber glass (light accelerates autoxidation) with a Teflon-lined cap.

Visualizing the Failure Modes

The following diagram illustrates the critical "Kill Zones" where moisture or heat destroys the intermediate before the desired aldehyde is formed.

G Start Precursor: 1-bromo-4-tert-butyl- 2-chlorobenzene Intermediate CRITICAL INTERMEDIATE: (4-tert-butyl-2-chlorophenyl)lithium Start->Intermediate Li-Halogen Exchange Reagent Reagent: n-BuLi / THF (-78°C) Reagent->Intermediate Moisture FAILURE MODE A: Moisture Ingress (>10ppm H2O) Intermediate->Moisture Heat FAILURE MODE B: Temp > -60°C Intermediate->Heat DMF Electrophile: DMF (Dry) Intermediate->DMF Nucleophilic Attack Protonated Dead End: 1-tert-butyl-3-chlorobenzene (Protonation) Moisture->Protonated Instant Quench Benzyne Dead End: Benzyne Polymers / Tars (Elimination of LiCl) Heat->Benzyne Elimination Product TARGET PRODUCT: 4-tert-Butyl-2-chlorobenzaldehyde DMF->Product Hydrolysis (H3O+)

Figure 1: Reaction pathway analysis showing the divergent fates of the lithiated intermediate based on moisture and temperature control.

Data Summary: Solvent & Reagent Specifications

To ensure reproducibility, adhere to these strict quantitative standards:

ParameterSpecificationValidation Method
Solvent Water Content < 10 ppm Karl Fischer Titration (Coulometric)
Reaction Temperature -78°C to -75°C Internal probe (Acetone/Dry Ice bath)
n-BuLi Titer Within 10% of label Titration w/ Diphenylacetic acid or Menthol/Bipyridine
Inert Gas 99.999% Purity Oxygen trap + Moisture trap in line
Quench Time > 30 mins Allow to warm to 0°C only after DMF addition

References

  • Bailey, W. F., & Patricia, J. J. (1988).[1] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Reich, H. J. (2012). "Winnebago" Titration of Organolithium Reagents. University of Wisconsin-Madison Chemistry Department.

  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. The Chemistry of Organolithium Compounds.

  • Gilman, H., & Gorsich, R. D. (1956). Some Reactions of o-Halophenyllithium Compounds. Journal of the American Chemical Society, 78(10), 2217–2222. (Foundational work on benzyne elimination from ortho-halo lithio species).

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions of 4-tert-Butyl-2-chlorobenzaldehyde

Welcome to the technical support center for cross-coupling reactions involving 4-tert-Butyl-2-chlorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reactions involving 4-tert-Butyl-2-chlorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this challenging substrate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

The structure of 4-tert-Butyl-2-chlorobenzaldehyde presents a classic synthetic challenge: a sterically hindered ortho position combined with the relative inertness of an aryl chloride bond.[1][2] The bulky tert-butyl group and the adjacent aldehyde functionality can significantly influence catalyst accessibility and reactivity. This guide addresses these specific issues in a practical, question-and-answer format.

Frequently Asked Questions: Catalyst System Selection

This section provides a top-level guide to selecting the right catalytic system for your desired transformation.

Q1: What are the most effective catalyst systems for Suzuki-Miyaura coupling with this substrate?

For the Suzuki-Miyaura coupling of aryl chlorides, particularly sterically hindered ones, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[3] To overcome this high activation barrier, the catalyst system must be highly active. This is achieved by using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][4]

  • Ligand Choice: Modern biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are excellent starting points.[5] Their bulk facilitates the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. Ylide-substituted phosphines (YPhos) are another class of extremely strong donor ligands that show high activity for activating aryl chlorides.[6][7]

  • Palladium Source: While Pd(PPh₃)₄ can be used, it is often less effective for challenging aryl chlorides.[2] More reliable results are typically obtained with air-stable Pd(II) precatalysts like Pd(OAc)₂, which are reduced in situ, or with preformed palladium precatalysts (e.g., XPhos Pd G3) that provide a reliable and rapid initiation of the catalytic cycle.[8]

  • Base and Solvent: A moderately strong base is required to activate the boronic acid for transmetalation.[9] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. Aprotic polar solvents like 1,4-dioxane, toluene, or tert-amyl alcohol are standard choices.[8][10]

Catalyst System Component Recommendation Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 PrecatalystProvides reliable generation of the active Pd(0) species. Precatalysts offer faster, more efficient initiation.[8]
Ligand XPhos, SPhos, RuPhos, or a CataCXium® ligandBulky, electron-rich ligands accelerate the rate-limiting oxidative addition and promote reductive elimination.[2][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Sufficiently basic to promote transmetalation without causing significant decomposition of the aldehyde.[9]
Solvent Toluene, 1,4-Dioxane, CPME, t-AmOHAprotic solvents that are stable at the required reaction temperatures and effectively solubilize the catalyst complex.[8]
Q2: Which catalysts are recommended for Sonogashira coupling to form an aryl-alkyne bond?

The Sonogashira coupling traditionally employs a dual-catalyst system of palladium and copper(I).[12][13] For an unactivated aryl chloride like 4-tert-Butyl-2-chlorobenzaldehyde, a standard Pd(PPh₃)₄/CuI system may be sluggish.[13]

  • Palladium/Ligand: A more active palladium catalyst is necessary. Systems based on PdCl₂(PPh₃)₂ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ are highly effective for aryl chlorides.[14]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[12]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used as both the base and, often, the solvent.[14]

For substrates sensitive to copper, "copper-free" Sonogashira protocols have been developed. These reactions rely on a highly active palladium catalyst and a different base, but may require higher temperatures.[13][14]

Q3: Is a Buchwald-Hartwig amination feasible, and what catalyst system should I use?

Yes, a Buchwald-Hartwig amination is a powerful method for forming a C-N bond at the C-Cl position. As with Suzuki coupling, success hinges on using a catalyst system capable of activating the aryl chloride.[15]

  • Ligand Choice: Sterically demanding, electron-rich ligands are critical. Biarylphosphine ligands (e.g., XPhos) and Josiphos-type ferrocenyl ligands have demonstrated high efficacy for coupling aryl chlorides with a wide range of amines.[16][17][18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or amine-Pd complex. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are the most common choices.[18] The choice of base can be critical and may need to be optimized depending on the amine's pKa and the functional group tolerance of the substrate.[8]

Q4: Can I perform a Heck reaction with this substrate?

The Heck reaction, which couples the aryl chloride with an alkene, can be challenging with this substrate due to steric hindrance around the palladium center during the migratory insertion step.[19][20] However, it is feasible with the right catalyst system.

  • Catalyst System: Highly active catalyst systems are required. This often involves using a palladium source like Pd(OAc)₂ with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[21][22] Palladacycle precatalysts have also shown high activity.

  • Reaction Conditions: High temperatures are often necessary to drive the reaction to completion. The choice of base (e.g., K₂CO₃, Et₃N) and solvent (e.g., DMF, NMP) is also crucial.[22][23]

Troubleshooting Guide: Addressing Common Experimental Issues

Even with an optimized catalyst system, challenges can arise. This section addresses specific problems in a Q&A format.

Problem: Low or No Conversion in Suzuki-Miyaura Coupling

Q: My Suzuki reaction has stalled or yielded no product. What are the most likely causes and solutions?

A: This is a common issue often related to inefficient catalyst activation or turnover. The primary suspect is the oxidative addition step.

Potential Causes & Solutions:

  • Ineffective Catalyst System: The Pd(0)L species generated may not be reactive enough to break the C-Cl bond.

    • Solution: Switch to a more electron-rich and sterically hindered ligand. If you started with PPh₃, move to P(Cy)₃ or a Buchwald-type ligand like XPhos or SPhos.[4] Ylide-substituted phosphines (YPhos) represent a state-of-the-art option for activating challenging chlorides.[7]

  • Catalyst Deactivation: The active catalyst can decompose over the course of the reaction, especially at high temperatures.

    • Solution: Use a more robust ligand that resists degradation. Palladacycle precatalysts or certain Buchwald ligands are designed for greater stability and longevity.[3] Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) as oxygen can degrade phosphine ligands and the Pd(0) catalyst.

  • Poor Base/Solvent Choice: The base may not be strong enough, or the catalyst/reagents may have poor solubility.

    • Solution: Screen alternative bases. K₃PO₄ is a good starting point, but Cs₂CO₃ is more soluble and can sometimes be more effective.[8] Ensure your solvent is anhydrous; water can interfere with the catalytic cycle.

  • Boronic Acid Quality: Arylboronic acids can dehydrate to form cyclic boroxine trimers, which are less reactive in transmetalation.

    • Solution: Use fresh, high-purity boronic acid. If in doubt, you can try to break up the boroxine by dissolving the boronic acid in the reaction solvent with heating before adding other reagents, or by using a boronate ester (e.g., a pinacol ester) instead.

G start Low Suzuki-Miyaura Conversion q1 Is your ligand bulky and electron-rich (e.g., XPhos)? start->q1 sol1 Switch to a more active ligand: - XPhos, SPhos, RuPhos - YPhos for maximum activity q1->sol1 No q2 Is the reaction completely anaerobic and anhydrous? q1->q2 Yes sol1->q2 sol2 Degas solvent thoroughly. Use fresh, anhydrous solvent. Ensure inert atmosphere (Ar/N₂). q2->sol2 No q3 Have you screened bases? q2->q3 Yes sol2->q3 sol3 Try a different base: - K₃PO₄ vs. Cs₂CO₃ - Use finely powdered base. q3->sol3 No end Re-run Optimized Reaction q3->end Yes sol3->end

Problem: Significant Hydrodehalogenation Side Product is Observed

Q: My main product is the starting material with the chlorine replaced by hydrogen. Why is this happening and how can I stop it?

A: Hydrodehalogenation is a common side reaction in cross-coupling chemistry.[24] It can occur via several pathways, including reaction with trace water or through β-hydride elimination from certain intermediates.

Potential Causes & Solutions:

  • Base-Promoted Pathway: Some bases, particularly alkoxides in the presence of a proton source (including the solvent), can promote this side reaction.

    • Solution: Switch to a non-alkoxide base like K₃PO₄ or Cs₂CO₃.

  • Solvent Effects: Protic solvents or impurities can serve as a proton source.

    • Solution: Ensure you are using a high-purity, anhydrous aprotic solvent like toluene or dioxane.

  • Ligand Effects: The ligand can influence the relative rates of productive reductive elimination versus side reactions.

    • Solution: Screening alternative bulky, electron-rich ligands may shift the balance toward the desired product.

Problem: The Aldehyde Group is Unstable or Causing Side Reactions

Q: I suspect the aldehyde is reacting under the basic conditions or with my coupling partner. Should I protect it?

A: Yes, if you observe side products like aldol condensation or other unwanted reactions involving the aldehyde, protection is a prudent strategy. The aldehyde is particularly susceptible to reaction under strongly basic conditions or with highly nucleophilic organometallic partners.

Recommended Protection Strategy:

The most common and robust method is to convert the aldehyde to a cyclic acetal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid, PTSA).[1] This protecting group is stable to the basic conditions of most cross-coupling reactions and can be easily removed afterward with aqueous acid.

G

Exemplary Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the coupling of 4-tert-Butyl-2-chlorobenzaldehyde with phenylboronic acid.

Materials:

  • 4-tert-Butyl-2-chlorobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-tert-Butyl-2-chlorobenzaldehyde, phenylboronic acid, and anhydrous toluene.

  • Heating: Place the sealed flask in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step for Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)(Cl)L OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)(Ar')L Trans->PdII_Ar ArB Ar'-B(OH)₂ + Base ArB->Trans RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArCl Ar-Cl (Substrate) ArCl->OxAdd

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Bedford, R. B., Hazelwood, S. L., & Limmert, M. E. (2002). Extremely high activity catalysts for the Suzuki coupling of aryl chlorides: the importance of catalyst longevity. Chemical Communications, (22), 2610-2611. [Link]

  • Ikawa, T., & Akai, Y. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. ACS Catalysis, 3(11), 2535-2540. [Link]

  • Wang, Z., et al. (2024). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875. [Link]

  • Phelps, C. B., et al. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. Bioconjugate Chemistry, 27(4), 867-872. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2008). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Journal of the American Chemical Society, 130(42), 13992-13999. [Link]

  • Kurasová, O., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Advances, 12(37), 24151-24159. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Gessner, V. H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Kim, D. W., & Hartwig, J. F. (2010). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 87, 274. [Link]

  • Zięba, M., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. International Journal of Molecular Sciences, 24(23), 17006. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Optimization of conditions in the reaction of 4-chlorobenzaldehyde (1), aniline (2) TMSCN (3) under mild conditions - ResearchGate. [Link]

  • Rowsell, B. J. S., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 7(12), 1186-1198. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Journal of the American Chemical Society, 130(49), 16484-16485. [Link]

  • Page, M. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 295. [Link]

  • Esmaeili, A. A., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5942-5953. [Link]

  • Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions of Aryl Halides with Alkenes in TBAB - ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-tert-Butyl-2-chlorobenzaldehyde vs. 2-chlorobenzaldehyde

Introduction In the landscape of synthetic organic chemistry, substituted benzaldehydes are foundational building blocks for a vast array of complex molecules, from pharmaceuticals to fragrances. The reactivity of the al...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic organic chemistry, substituted benzaldehydes are foundational building blocks for a vast array of complex molecules, from pharmaceuticals to fragrances. The reactivity of the aldehyde functional group is intricately modulated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related structures: 4-tert-Butyl-2-chlorobenzaldehyde and its parent compound, 2-chlorobenzaldehyde.

For researchers, scientists, and professionals in drug development, understanding these nuanced differences is paramount for reaction optimization, mechanistic elucidation, and rational molecular design. This document moves beyond a simple cataloging of reactions to explore the underlying electronic and steric principles that govern their chemical behavior, supported by experimental protocols and comparative data.

Theoretical Framework: Unpacking Substituent Effects

The reactivity of the carbonyl group in benzaldehydes is fundamentally dictated by the electrophilicity of the carbonyl carbon.[1] Any substituent on the benzene ring will influence this property through a combination of electronic (inductive and resonance) and steric effects.

Electronic Effects: A Tale of Two Substituents

The primary distinction between our two molecules of interest lies in the presence of a tert-butyl group at the para-position.

  • 2-chlorobenzaldehyde : This molecule features a chlorine atom at the ortho position. Chlorine acts as an electron-withdrawing group (EWG) through its strong inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, from the carbonyl carbon.[1][2][3] This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles.[1][2]

  • 4-tert-Butyl-2-chlorobenzaldehyde : This derivative retains the ortho-chloro substituent but adds a bulky tert-butyl group at the para position. The tert-butyl group is generally considered a weak electron-donating group (EDG) through induction (+I) and hyperconjugation.[4][5] This electron-donating nature pushes electron density towards the carbonyl group, which slightly counteracts the withdrawing effect of the chlorine atom. The net result is a marginal reduction in the electrophilicity of the carbonyl carbon compared to 2-chlorobenzaldehyde.

Steric Effects: An Unobstructed Path

Steric hindrance can play a significant role by impeding the approach of a nucleophile to the reaction center.[6]

  • In both molecules, the ortho-chlorine atom introduces a degree of steric congestion around the aldehyde functional group. Any incoming nucleophile must navigate past this substituent.

  • However, the key differentiator—the tert-butyl group in 4-tert-Butyl-2-chlorobenzaldehyde—is located at the para position, which is remote from the carbonyl group.[5] Consequently, it exerts no direct steric hindrance on the reaction center.

G cluster_2CB 2-Chlorobenzaldehyde cluster_4tBu2CB 4-tert-Butyl-2-chlorobenzaldehyde 2CB_Structure Structure: ortho-Cl 2CB_Effects Electronic: Strong -I from Cl Result: Higher Carbonyl Electrophilicity 2CB_Structure->2CB_Effects Reactivity_Prediction Predicted Reactivity (Nucleophilic Addition) 2CB_Effects->Reactivity_Prediction More Reactive 4tBu2CB_Structure Structure: ortho-Cl, para-tBu 4tBu2CB_Effects Electronic: Strong -I from Cl Weak +I from tBu Result: Slightly Lower Carbonyl Electrophilicity 4tBu2CB_Structure->4tBu2CB_Effects 4tBu2CB_Effects->Reactivity_Prediction Less Reactive G Start Start Aldehyde_THF Dissolve Aldehyde in Anhydrous THF Start->Aldehyde_THF Cool Cool to 0 °C Aldehyde_THF->Cool Add_Grignard Add Grignard Reagent Dropwise (1.1 eq) Cool->Add_Grignard Warm_Stir Warm to RT Stir 1-2h (Monitor by TLC) Add_Grignard->Warm_Stir Quench Cool to 0 °C Quench with sat. NH4Cl Warm_Stir->Quench Extract Extract with Ether Wash with H2O, Brine Quench->Extract Dry_Concentrate Dry (MgSO4) Filter & Concentrate Extract->Dry_Concentrate Purify Purify Product (Chromatography) Dry_Concentrate->Purify End End Purify->End G Ylide Ylide (Nucleophile) Aldehyde Aldehyde (Electrophile) Ylide:f0->Aldehyde:f0 Nucleophilic Attack Betaine Betaine Intermediate Aldehyde:f0->Betaine:f0 Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine:f0->Oxaphosphetane:f0 Ring Closure Alkene Alkene Oxaphosphetane:f0->Alkene Cycloreversion TPPO Triphenylphosphine Oxide Oxaphosphetane:f0->TPPO Cycloreversion

Sources

Comparative

infrared (IR) spectroscopy peaks of 4-tert-Butyl-2-chlorobenzaldehyde

Topic: Infrared (IR) Spectroscopy Peaks of 4-tert-Butyl-2-chlorobenzaldehyde Content Type: Publish Comparison Guide A Technical Analysis for Structural Confirmation and Purity Assessment Executive Summary: The Fingerprin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Peaks of 4-tert-Butyl-2-chlorobenzaldehyde Content Type: Publish Comparison Guide

A Technical Analysis for Structural Confirmation and Purity Assessment

Executive Summary: The Fingerprint of a Key Intermediate

In the landscape of pharmaceutical and agrochemical synthesis, 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 85954-05-2) serves as a critical electrophilic building block. Its unique substitution pattern—combining a sterically bulky para-tert-butyl group with an electron-withdrawing ortho-chloro substituent—creates a distinct vibrational signature.

This guide provides a rigorous spectral analysis of 4-tert-Butyl-2-chlorobenzaldehyde. Unlike standard data sheets, we employ a comparative approach , benchmarking its infrared spectrum against its two parent analogs: 4-tert-butylbenzaldehyde and 2-chlorobenzaldehyde . This triangulation method allows researchers to validate structural integrity even in the absence of a reference standard.

Experimental Protocol: The "Golden Standard" for Data Acquisition

To ensure reproducibility and minimize artifacts, the following protocol is recommended. This workflow prioritizes Attenuated Total Reflectance (ATR) for its consistency with solid/liquid intermediates.

Methodology: ATR-FTIR Acquisition
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high-res for fingerprinting).

  • Scans: 32 scans (screening) or 64 scans (publication quality).

  • Background: Air background acquired immediately prior to sample.

Critical Step: The tert-butyl group is highly hydrophobic. Ensure the ATR crystal is cleaned with isopropanol and fully dried to avoid water vapor interference in the 3400–3200 cm⁻¹ region, which could be mistaken for trace alcohol impurities.

FTIR_Workflow Start Start: Sample Prep Clean Clean Crystal (Isopropanol) Start->Clean Bg Acquire Background (Air) Clean->Bg Load Load Sample (Ensure Contact) Bg->Load Scan Acquire Spectrum (64 Scans, 4cm⁻¹) Load->Scan Process Post-Process (Baseline/ATR Corr.) Scan->Process

Figure 1: Optimized workflow for acquiring high-fidelity FTIR data of substituted benzaldehydes.

Spectral Analysis & Comparative Benchmarking

The spectrum of 4-tert-Butyl-2-chlorobenzaldehyde is a superposition of the aldehyde core, the aliphatic tert-butyl signals, and the aromatic chloro-substituent effects.

The Diagnostic Zones
  • Zone I: High Frequency (3100–2700 cm⁻¹)

    • Aromatic C-H: Weak bands >3000 cm⁻¹.[1]

    • Aliphatic C-H: The tert-butyl group dominates here with strong bands at 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) .

    • Aldehyde C-H: The "Fermi Resonance" doublet is a definitive marker. Look for two medium peaks at ~2850 cm⁻¹ and ~2750 cm⁻¹ .

  • Zone II: The Carbonyl "Sword" (1750–1650 cm⁻¹)

    • The C=O stretch is the most intense peak.[2]

    • Effect of Cl: The ortho-chloro group exerts an inductive effect (electron-withdrawing), tending to raise the frequency, but also creates steric twist, reducing conjugation.

    • Effect of t-Bu: The para-tert-butyl group is electron-donating, lowering the frequency via conjugation.

    • Result: The peak typically appears at 1690–1705 cm⁻¹ .

  • Zone III: The Fingerprint (1500–600 cm⁻¹)

    • t-Butyl Skeletal: A characteristic "split" peak (doublet) around 1395 cm⁻¹ and 1365 cm⁻¹ .

    • Ar-Cl Stretch: A distinct band in the 1030–1080 cm⁻¹ range.

Comparative Data Table

Use this table to distinguish the target from its precursors.

Spectral FeatureTarget: 4-tert-Butyl-2-chlorobenzaldehyde Analog 1: 4-tert-Butylbenzaldehyde Analog 2: 2-Chlorobenzaldehyde Mechanistic Insight
C=O[3][4] Stretch 1690–1705 cm⁻¹ (Strong)1695–1705 cm⁻¹1690–1700 cm⁻¹Ortho-Cl and para-tBu effects counterbalance; retains conjugated aldehyde character.
Aldehyde C-H ~2750 & 2850 cm⁻¹ (Doublet)~2745 & 2830 cm⁻¹~2750 & 2850 cm⁻¹Fermi resonance between C-H stretch and C-H bend overtone.
Aliphatic C-H 2960, 2870 cm⁻¹ (Strong)2965, 2870 cm⁻¹Absent (or weak impurity)Diagnostic for the tert-butyl group; distinguishes from simple chlorobenzaldehyde.
t-Butyl Bend 1395 / 1365 cm⁻¹ (Doublet)1395 / 1365 cm⁻¹Absent"Gem-dimethyl" type split; confirms the t-butyl group integrity.
Ar-Cl Stretch 1030–1080 cm⁻¹ Absent~1040 cm⁻¹Confirms chlorination.
OOP Bends 800–900 cm⁻¹ ~830 cm⁻¹ (2 adj H)~750 cm⁻¹ (4 adj H)Pattern changes from para (2 adj) to 1,2,4-trisubstituted.
Application: Reaction Monitoring

FTIR is superior to NMR for rapid, in-process checks of these reactions due to the distinct carbonyl shifts.

Scenario A: Oxidation to Acid (4-tert-Butyl-2-chlorobenzoic acid)
  • Watch for: Disappearance of the 2750 cm⁻¹ aldehyde doublet.

  • New Peak: Appearance of a broad O-H stretch (3300–2500 cm⁻¹ ) and a shift of the C=O to ~1680 cm⁻¹ (dimer).

Scenario B: Reduction to Alcohol (4-tert-Butyl-2-chlorobenzyl alcohol)
  • Watch for: Complete loss of the 1700 cm⁻¹ C=O peak.

  • New Peak: Strong, broad O-H stretch at 3300–3400 cm⁻¹ .[5]

Structural_ID Input Unknown Spectrum CheckCO Strong Peak @ 1690-1705? Input->CheckCO CheckAld Doublet @ 2750/2850? CheckCO->CheckAld Yes ResultAlc Possibility: Benzyl Alcohol Deriv. CheckCO->ResultAlc No (Broad OH?) CheckAliph Strong Peaks @ 2960? CheckAld->CheckAliph Yes ResultAcid Possibility: Benzoic Acid Deriv. CheckAld->ResultAcid No (Broad OH?) CheckCl Band @ ~1050? CheckAliph->CheckCl Yes ResultDesChl Possibility: 4-tert-Butylbenzaldehyde CheckAliph->ResultDesChl No (Missing tBu) ResultTarget CONFIRMED: 4-tert-Butyl-2-chlorobenzaldehyde CheckCl->ResultTarget Yes CheckCl->ResultDesChl No (Missing Cl)

Figure 2: Logic gate for structural confirmation using FTIR spectral features.

References
  • NIST Chemistry WebBook. Infrared Spectrum of 4-tert-Butylbenzaldehyde (CAS 939-97-9). National Institute of Standards and Technology. [Link]

  • SpectraBase. FTIR Spectrum of 4-Chlorobenzaldehyde (Comparison Analog). Wiley Science Solutions. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

Sources

Validation

Beyond the Steric Wall: The Strategic Utility of tert-Butyl Benzaldehydes in Synthesis and Drug Design

Topic: Steric Hindrance Effects of tert-Butyl Group in Benzaldehyde Derivatives Content Type: Publish Comparison Guide Executive Summary In the architecture of small molecule design, steric hindrance is often viewed as a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Hindrance Effects of tert-Butyl Group in Benzaldehyde Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the architecture of small molecule design, steric hindrance is often viewed as an obstacle—a barrier to reactivity.[1][2] However, for the advanced synthetic chemist and drug designer, the tert-butyl group represents a precision tool. This guide moves beyond simple "blocking" effects to analyze how the tert-butyl moiety in benzaldehyde derivatives actively modulates reaction pathways, stabilizes reactive intermediates (kinetic stabilization), and locks pharmacophores into bioactive conformations (atropisomerism). We compare these derivatives against their less hindered methyl and isopropyl analogs to quantify the "Steric Wall" effect.

Part 1: The "Steric Wall" — Quantitative & Kinetic Analysis

The tert-butyl group is not merely larger than a methyl group; it is topologically distinct. While a methyl group (


) has a rotational cone of occupancy, the tert-butyl group (

) acts as a rigid, spherical shield.[2] This difference is quantified by A-values (conformational energy in cyclohexane) and Taft steric parameters (

).
1.1 Comparative Steric Metrics

The following table contrasts the steric demand of the tert-butyl group against common alternatives found in benzaldehyde derivatives.

Table 1: Steric Parameters of Substituents

Substituent (R)A-Value (kcal/mol)Taft Steric Parameter (

)
Description of Steric Environment
Methyl (

)
1.700.00 (Reference)Rotatable; minimal hindrance to carbonyl attack.
Isopropyl (

)
2.15-0.47Moderate bulk; can rotate to minimize clash ("gear effect").
tert-Butyl (

)
> 5.00 -1.54 Rigid/Spherical ; locks conformation; severe trajectory blockage.
Phenyl (

)
3.00-2.31Large but planar; allows approach from orthogonal angles.
1.2 Impact on Nucleophilic Addition Kinetics

In ortho-substituted benzaldehydes, the tert-butyl group exerts a profound "ortho-effect." The carbonyl carbon (


) requires nucleophilic attack at the Bürgi-Dunitz angle (~107°). An ortho-tert-butyl group physically occupies this trajectory.
  • Reaction Rates: Kinetic studies of hydride reduction (NaBH

    
    ) reveal that 2-tert-butylbenzaldehyde reacts orders of magnitude slower than 2-methylbenzaldehyde. The rigid bulk prevents the "gearing" mechanism that allows isopropyl groups to rotate out of the way.
    
  • Schiff Base Formation: While 2,4,6-trimethylbenzaldehyde (Mesitaldehyde) forms imines readily, 2,4,6-tri-tert-butylbenzaldehyde is so hindered that condensation with bulky anilines often fails or leads to anomalous elimination products. The steric congestion destabilizes the planar transition state required for dehydration.

Figure 1: Nucleophilic Trajectory Blockade The diagram below illustrates the energy barrier difference caused by the tert-butyl "wall" compared to a methyl group.

ReactionProfile Figure 1: Kinetic Barrier Comparison in Nucleophilic Addition Start Reactants (Aldehyde + Nu⁻) TS_Me TS (Methyl) Low Barrier Start->TS_Me Fast ($k_{rel} = 100$) TS_tBu TS (tert-Butyl) High Steric Wall Start->TS_tBu Slow ($k_{rel} < 1$) Product Product (Alcohol/Imine) TS_Me->Product TS_tBu->Product

Part 2: Performance Advantage — Kinetic Stabilization

While reduced reactivity is often a drawback, in specific contexts, it is the product's primary feature. The tert-butyl group is essential for Kinetic Stabilization —preventing the degradation of highly reactive functional groups.

2.1 Case Study: The Stable Thioaldehyde

Thioaldehydes (


) are notoriously unstable, rapidly polymerizing to cyclic trimers (trithianes) due to the high reactivity of the C=S bond.
  • The Failure of Methyl: 2,4,6-Trimethylthiobenzaldehyde is unstable at room temperature and oligomerizes.

  • The Success of tert-Butyl: 2,4,6-Tri-tert-butylthiobenzaldehyde is the first isolable, stable aromatic thioaldehyde. The ortho-tert-butyl groups act as "bumpers," preventing the sulfur atoms of two molecules from approaching close enough to form a bond.

2.2 Experimental Protocol: Synthesis of a Kinetically Stabilized Thioaldehyde

This protocol demonstrates the synthesis of a hindered thioaldehyde, leveraging steric bulk for stability.

Objective: Synthesis of 2,4,6-tri-tert-butylthiobenzaldehyde via hydrazone intermediate. Prerequisites: Inert atmosphere (


), anhydrous solvents.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 2,4,6-tri-tert-butylbenzaldehyde (1.0 eq) in ethanol.

    • Add excess hydrazine hydrate (10 eq) and reflux for 24 hours. (Note: The long reflux is required due to the steric hindrance discussed in Part 1).

    • Cool, filter the crystalline hydrazone precipitate, and dry under vacuum.

  • Thionation (The Critical Step):

    • Suspend the hydrazone (1.0 eq) in anhydrous benzene or toluene.

    • Add triethylamine (3.0 eq) as a base scavenger.

    • Cool to 0°C and add disulfur dichloride (

      
      , 1.5 eq) dropwise.
      
    • Observation: The solution will turn a deep purple/violet color immediately. This color is characteristic of the monomeric thioaldehyde (

      
       transition).
      
  • Work-up & Isolation:

    • Filter off the hydrochloride salts.

    • Concentrate the purple filtrate under reduced pressure.

    • Validation: Unlike unhindered analogs, this purple solid does not fade to white (polymerize). It can be recrystallized from ethanol.

Self-Validating Checkpoint: If the product turns colorless/white, polymerization has occurred, indicating insufficient steric bulk or contamination. The persistent purple color is the proof of kinetic stabilization.

SynthesisWorkflow Figure 2: Synthesis Workflow for Stabilized Thiobenzaldehyde Step1 Reactant: 2,4,6-Tri-tert-butylbenzaldehyde Step2 Intermediate: Hydrazone Formation (Reflux 24h) Step1->Step2 + N₂H₄ Step3 Reaction: Add S₂Cl₂ / Et₃N (0°C, Benzene) Step2->Step3 Steric 'Lock' Active Step4 Product: Stable Purple Solid (Thioaldehyde) Step3->Step4 Kinetic Stabilization

Part 3: Applications in Drug Discovery (Atropisomerism)[1][3]

In modern drug development, the tert-butyl group is used to restrict bond rotation, creating Atropisomers —stereoisomers resulting from hindered rotation around a single bond.

  • Conformational Locking: An ortho-tert-butyl benzaldehyde derivative (or its downstream amide/styrene) often exists as separable enantiomers (atropisomers) if the rotational barrier (

    
    ) exceeds 20 kcal/mol.
    
  • Class 3 Atropisomers: For a drug to be viable as a single atropisomer, it must have a half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of > 4.5 years (Class 3).[1] Ortho-tert-butyl groups are often the only substituents bulky enough to achieve this stability compared to methyl or chloro groups.
    
  • Metabolic Shielding: The steric bulk prevents cytochrome P450 enzymes from accessing the aromatic ring or the benzylic position, significantly extending the metabolic half-life of the drug candidate.

References
  • Steric Effects in Organic Chemistry: The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.[2] Link

  • Kinetic Studies: Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005.[3] Link

  • Thioaldehyde Synthesis: Synthesis, Structure, and Some Reactions of (2,4,6-Tri-t-butyl)thiobenzaldehyde, the First Stable Aromatic Thioaldehyde. Bulletin of the Chemical Society of Japan. Link

  • Schiff Base Sterics: Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Thieme Connect. Link

  • Atropisomerism: Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry (NIH). Link

Sources

Comparative

elemental analysis standards for 4-tert-Butyl-2-chlorobenzaldehyde

Elemental Analysis Standards for 4-tert-Butyl-2-chlorobenzaldehyde: A Comparative Guide In pharmaceutical development and fine chemical synthesis, establishing the exact empirical formula of an intermediate is a non-nego...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 4-tert-Butyl-2-chlorobenzaldehyde: A Comparative Guide

In pharmaceutical development and fine chemical synthesis, establishing the exact empirical formula of an intermediate is a non-negotiable quality control checkpoint. For 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7), a highly sterically hindered and halogenated building block, elemental analysis presents a unique set of analytical challenges. The presence of covalently bound chlorine fundamentally disrupts standard combustion workflows, requiring deliberate mechanistic interventions to ensure data integrity.

This guide objectively compares the performance of modified Dumas combustion (CHNS/O) against Schöniger flask combustion coupled with Ion Chromatography (IC), providing drug development professionals with a self-validating framework for accurate elemental characterization.

The Analytical Challenge: Halogen Interference

The theoretical elemental composition of 4-tert-Butyl-2-chlorobenzaldehyde (C₁₁H₁₃ClO) dictates a high carbon content alongside a significant chlorine mass fraction (18.02%).

During standard dynamic flash combustion (Dumas method) at 1000°C, organic chlorine is converted into hydrogen chloride (HCl) and elemental chlorine gas (Cl₂). If left unmitigated, these corrosive gases will sweep through the analytical column and cause two catastrophic failures:

  • Catalyst Poisoning: Halogen gases rapidly deactivate the copper reduction reactor (which is responsible for reducing NOₓ back to N₂ and scrubbing excess O₂), leading to artificially inflated nitrogen baselines.

  • Detector Skew: HCl and Cl₂ can co-elute with carbon dioxide (CO₂) or water (H₂O), skewing the Thermal Conductivity Detector (TCD) signals and invalidating the carbon and hydrogen quantifications.

To counteract this, the analytical system must be physically modified with halogen-scavenging reagents, as documented in foundational elemental analysis literature by1[1].

Quantitative Data & Method Comparison

To validate the purity of a synthesized batch, experimental results must fall within a strict ±0.3% absolute variance from the theoretical values.

Table 1: Theoretical Elemental Composition of C₁₁H₁₃ClO

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.01111132.12167.18%
Hydrogen (H) 1.0081313.1046.66%
Chlorine (Cl) 35.450135.45018.02%
Oxygen (O) 15.999115.9998.13%
Total--196.674100.00%

Because Dumas combustion is optimized for C, H, and N, quantifying the chlorine fraction requires an orthogonal technique.

Table 2: Comparison of Analytical Methods for Halogenated Benzaldehydes

Analytical MethodTarget ElementsPrimary MechanismCausality for SelectionExpected Accuracy
Modified Dumas (CHNS) C, H, (N)High-temp oxidation (1000°C) with TCD.Rapid quantification of the organic backbone; requires a silver trap to prevent catalyst poisoning.±0.3% absolute
Schöniger Flask + IC ClClosed-flask O₂ combustion + suppressed conductivity.Converts covalently bound chlorine to aqueous chloride ions; eliminates organic matrix interference.±0.2% absolute
Pyrolysis (O) OHigh-temp reduction (1060°C) over carbon.Direct oxygen measurement via CO formation; avoids compounding errors of calculating O by difference.±0.3% absolute

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. A sample should never be analyzed until the instrument has proven its current capability against a Certified Reference Material (CRM) that mimics the target's chemical behavior.

Protocol A: CHNS Analysis via Modified Dumas Combustion

Objective: Quantify Carbon and Hydrogen while neutralizing Chlorine interference.

  • System Modification (The Causality): Pack the distal end of the oxidation reactor with silver wool or silver tungstate (Ag₂WO₄). Why? Silver reacts irreversibly with HCl and Cl₂ at high temperatures to form non-volatile silver chloride (AgCl), permanently trapping the halogen before it reaches the GC column or TCD, a standard practice for pharmaceutical characterization as noted by 2[2].

  • Baseline Validation: Run three empty tin capsules to establish a zero-blank baseline for the TCD.

  • CRM Validation: Weigh 2.0 mg of 4-chlorobenzoic acid (a halogenated CRM) into a tin capsule. Combust at 1000°C in an O₂-enriched atmosphere.

  • System Gate: Do not proceed unless the CRM yields Carbon and Hydrogen values within ±0.3% of its theoretical composition. This proves the silver trap is actively preventing chlorine from skewing the detector.

  • Sample Analysis: Weigh 2.0 mg of 4-tert-Butyl-2-chlorobenzaldehyde. Combust and record the C and H percentages.

CHNS_Workflow Sample Sample: 4-tert-Butyl-2-chlorobenzaldehyde Combustion Dynamic Flash Combustion (1000°C, O2 atmosphere) Sample->Combustion Gases Combustion Gases (CO2, H2O, N2, HCl, Cl2) Combustion->Gases HalogenTrap Halogen Trap (Silver Wool / Ag2WO4) Gases->HalogenTrap Removes HCl/Cl2 PurifiedGases Purified Gases (CO2, H2O, N2) HalogenTrap->PurifiedGases Separation GC Column Separation PurifiedGases->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantifies C, H

Workflow of modified CHNS combustion analysis with integrated silver halogen trapping.

Protocol B: Chlorine Quantification via Schöniger Flask & Ion Chromatography (IC)

Objective: Directly quantify the 18.02% Chlorine mass fraction.

While Dumas analyzers can be fitted with coulometric titration cells, the gold standard for isolating and quantifying halogens in drug biocrystals and intermediates is Schöniger flask combustion followed by IC, as detailed by the3[3] and 4[4].

  • Preparation: Fill a Schöniger oxygen flask with 10 mL of an alkaline absorption solution (e.g., 0.1 M NaOH with a drop of H₂O₂). Why? The alkaline environment ensures that all combustion-generated chlorine gas is quantitatively reduced to stable aqueous chloride ions (Cl⁻).

  • Combustion: Weigh 5.0 mg of the sample onto an ashless filter paper. Place it in the platinum basket, flush the flask with 100% O₂, seal, and ignite remotely.

  • Absorption: Allow the flask to sit for 30 minutes with gentle agitation to ensure 100% of the white combustion fumes are absorbed into the liquid phase.

  • IC Validation & Analysis: Inject a known NaCl standard into the Ion Chromatograph to verify the suppressed conductivity detector's calibration curve. Once validated, inject the diluted sample absorption solution. Calculate the total chlorine mass based on the Cl⁻ peak area.

Decision_Tree Start Elemental Analysis for C11H13ClO Target Identify Target Elements Start->Target CHNO Carbon, Hydrogen, Oxygen Target->CHNO Cl Chlorine (Cl) Target->Cl CHNO_Method Dumas Combustion with Silver Halogen Trap CHNO->CHNO_Method Cl_Method Schöniger Flask Combustion + Ion Chromatography Cl->Cl_Method Validation Cross-Validation (±0.3% accuracy rule) CHNO_Method->Validation Cl_Method->Validation

Decision matrix for selecting orthogonal elemental analysis methods for halogenated organics.

References

  • Fadeeva, V. P., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry 63.11 (2008): 1094-1106.
  • Krotz, L., Leone, F., & Giazzi, G. "CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA." Thermo Fisher Scientific.
  • "Chemical Analysis of Drug Biocrystals: A Role for Counterion Transport Pathways in Intracellular Drug Disposition." National Institutes of Health (PMC).
  • "Ion Chromatography." Materials Characterization, ASM Digital Library.

Sources

Validation

Distinguishing 4-tert-Butyl-2-chlorobenzaldehyde from Structural Isomers

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Primary CAS: 65770-02-7 (Target) vs. 939-97-9 (Parent) / Isomeric Byproducts Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Primary CAS: 65770-02-7 (Target) vs. 939-97-9 (Parent) / Isomeric Byproducts

Executive Summary: The Isomer Challenge

In the synthesis of 4-tert-Butyl-2-chlorobenzaldehyde , researchers frequently encounter a "regioisomer trap." Depending on the synthetic route—whether formylation of 1-tert-butyl-3-chlorobenzene or chlorination of 4-tert-butylbenzaldehyde —the crude product often contains structurally similar isomers that are difficult to separate by standard flash chromatography.

This guide provides a definitive technical workflow to distinguish the target molecule (Target ) from its two most common impostors: 2-tert-Butyl-4-chlorobenzaldehyde (Isomer A) and 4-tert-Butyl-3-chlorobenzaldehyde (Isomer B).

The Structural Landscape
CompoundStructure DescriptionOrigin RiskKey Differentiator
Target (4-tert-Butyl-2-chlorobenzaldehyde)CHO at C1, Cl at C2, t-Bu at C4Desired Product NOE: CHO

H6 (Strong), CHO

t-Bu (None)
Isomer A (2-tert-Butyl-4-chlorobenzaldehyde)CHO at C1, t-Bu at C2, Cl at C4Regioisomer from FormylationNOE: CHO

t-Bu (Strong)
Isomer B (4-tert-Butyl-3-chlorobenzaldehyde)CHO at C1, Cl at C3, t-Bu at C4Product of Chlorination RouteSplitting: H2 appears as isolated doublet (

Hz)

Synthetic Context & Impurity Profiling

Understanding the source of your material is the first step in identification.

Route 1: Formylation of 1-tert-Butyl-3-chlorobenzene (Most Common)
  • Mechanism: Electrophilic aromatic substitution (Vilsmeier-Haack or Metallation/Formylation).

  • Directing Effects: The tert-butyl group directs ortho/para, but the para position is occupied by Cl? No, in the starting material (1-tBu-3-Cl), the para position to t-Bu is C4. The ortho position to Cl is also C4.

  • Outcome:

    • Major Product (Target): Substitution at C4 (reinforced by both groups).

    • Minor Product (Isomer A): Substitution at C6 (ortho to t-Bu, para to Cl).

    • Differentiation Need: You must distinguish Target from Isomer A .

Route 2: Chlorination of 4-tert-Butylbenzaldehyde
  • Mechanism: Electrophilic chlorination.

  • Directing Effects: CHO is meta-directing; t-Bu is ortho-directing.

  • Outcome: Both groups direct incoming Cl to position 3.

  • Major Product: Isomer B (4-tert-Butyl-3-chlorobenzaldehyde).

  • Differentiation Need: If you purchased the material or used this route, you must confirm you didn't make Isomer B exclusively.

Spectroscopic Differentiation Protocols

Protocol A: 1H NMR Analysis (The Gold Standard)

Objective: Use coupling constants (


) and Nuclear Overhauser Effect (NOE) to map substituent positions.
Step 1: Coupling Constant Analysis

Prepare a sample of ~10 mg in 0.6 mL


. Focus on the aromatic region (7.0 – 8.0 ppm).

Target (4-tert-Butyl-2-chlorobenzaldehyde):

  • Pattern: 1,2,4-trisubstituted benzene.

  • H6 (Ortho to CHO): Doublet (

    
    ), 
    
    
    
    Hz.
  • H5 (Meta to CHO): Doublet of doublets (

    
    ), 
    
    
    
    Hz.
  • H3 (Meta to CHO, Ortho to Cl): Doublet (

    
    ), 
    
    
    
    Hz.
  • Note: H3 is shielded by the adjacent t-Bu and Cl groups but is distinct due to the small meta-coupling.

Isomer B (4-tert-Butyl-3-chlorobenzaldehyde):

  • Pattern: 1,3,4-trisubstituted benzene.

  • H2 (Ortho to CHO, isolated): Doublet (

    
    ), 
    
    
    
    Hz. This proton is isolated between Cl and CHO.
  • H6 (Ortho to CHO): Doublet of doublets (

    
    ), 
    
    
    
    Hz.
  • H5 (Ortho to t-Bu): Doublet (

    
    ), 
    
    
    
    Hz.
Step 2: 1D NOE Difference Spectroscopy (The "Killer App")

If distinguishing Target from Isomer A, coupling patterns may look identical (both are 1,2,4-substituted). You must use NOE.

  • Irradiate the Aldehyde Proton (-CHO) at ~10.2 ppm.

  • Observe the enhancement:

    • Target: Enhancement of H6 (aromatic proton). NO enhancement of t-Butyl group.

    • Isomer A: Enhancement of the t-Butyl group (at ~1.3 ppm). This proves the t-Butyl group is ortho to the aldehyde.

Chromatographic Separation (GC-MS)

Objective: Quantify isomeric purity. Isomers often co-elute on standard C18 HPLC columns; GC is preferred due to boiling point differences driven by steric crowding.

Method Parameters:

  • Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Inlet: 250°C, Split 50:1.

Retention Logic:

  • Isomer A (2-tBu): The bulky tert-butyl group ortho to the aldehyde prevents planar conjugation, lowering the boiling point slightly compared to the Target. Elutes First.

  • Target (2-Cl): Chlorine is smaller than t-Butyl; allows better packing/conjugation. Elutes Second.

Decision Logic & Visualization

The following diagram illustrates the decision process for identifying your compound based on experimental data.

IsomerID Start Unknown Isomer Sample RouteCheck Synthesis Route? Start->RouteCheck Formylation Formylation of 1-tBu-3-Cl-benzene RouteCheck->Formylation Route 1 Chlorination Chlorination of 4-tBu-benzaldehyde RouteCheck->Chlorination Route 2 NMR_Analysis Run 1H NMR + NOE (Irradiate CHO) Formylation->NMR_Analysis Splitting_Check Check Aromatic Splitting Chlorination->Splitting_Check Result_NOE_tBu NOE Signal: CHO <-> t-Butyl NMR_Analysis->Result_NOE_tBu Result_NOE_H6 NOE Signal: CHO <-> Aromatic H only NMR_Analysis->Result_NOE_H6 Concl_IsomerA Identify: Isomer A (2-tert-Butyl-4-chlorobenzaldehyde) Result_NOE_tBu->Concl_IsomerA Concl_Target Identify: TARGET (4-tert-Butyl-2-chlorobenzaldehyde) Result_NOE_H6->Concl_Target Pattern_H2_Iso H2 is isolated doublet (d, J~2Hz) (Between Cl and CHO) Splitting_Check->Pattern_H2_Iso Pattern_H6_Iso H6 is doublet (d, J~8Hz) (Ortho to CHO) Splitting_Check->Pattern_H6_Iso Concl_IsomerB Identify: Isomer B (4-tert-Butyl-3-chlorobenzaldehyde) Pattern_H2_Iso->Concl_IsomerB Pattern_H6_Iso->Concl_Target

Caption: Decision tree for distinguishing 4-tert-Butyl-2-chlorobenzaldehyde from its regioisomers using synthesis history and NMR data.

Experimental Data Summary Table

PropertyTarget (4-tBu-2-Cl)Isomer A (2-tBu-4-Cl)Isomer B (4-tBu-3-Cl)
CAS 65770-02-7N/A (Isomer)N/A (Isomer)
CHO Shift ~10.3 ppm~10.4 ppm (Deshielded by steric twist)~10.0 ppm
t-Bu Shift ~1.32 ppm~1.45 ppm (Ortho to CHO)~1.35 ppm
Key NOE CHO

Ar-H
CHO

t-Bu
CHO

Ar-H
GC Elution LateEarlyLate

References

  • CymitQuimica . 4-(tert-Butyl)-2-chlorobenzaldehyde Product Page. Retrieved from

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 70324, 4-tert-Butylbenzaldehyde. Retrieved from

  • Organic Syntheses . m-Chlorobenzaldehyde (General Chlorination Procedures). Org. Synth. 1939 , 19, 30. Retrieved from

  • ChemicalBook . 4-tert-Butylbenzaldehyde NMR Spectrum Data. Retrieved from

  • Sigma-Aldrich . 4-Chlorobenzaldehyde Product Specification. Retrieved from

Safety & Regulatory Compliance

Safety

4-tert-Butyl-2-chlorobenzaldehyde proper disposal procedures

Standard Operating Procedure: Disposal and Waste Lifecycle Management for 4-tert-Butyl-2-chlorobenzaldehyde As a Senior Application Scientist, I frequently audit laboratory workflows and find that functionalized halogena...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Lifecycle Management for 4-tert-Butyl-2-chlorobenzaldehyde

As a Senior Application Scientist, I frequently audit laboratory workflows and find that functionalized halogenated aldehydes—such as 4-tert-butyl-2-chlorobenzaldehyde (CAS: 65770-02-7)—are often mishandled due to a misunderstanding of their multi-hazard profile. This molecule is not standard organic waste; it is a reactive, lipophilic, halogenated compound that requires strict cradle-to-grave management to ensure laboratory safety and regulatory compliance.

The Causality of Segregation: Why Standard Disposal Fails

Understanding the structural properties of 4-tert-butyl-2-chlorobenzaldehyde is critical for dictating its disposal:

  • The Halogenated Ring (C-Cl Bond): Halogenated organics cannot be disposed of with standard flammable solvents. Incinerating chlorinated compounds requires specialized high-temperature facilities equipped with acid-gas scrubbers to neutralize corrosive hydrogen chloride (HCl) gas. Mixing this chemical with non-halogenated waste contaminates the entire carboy, drastically increasing disposal costs and environmental risk ()[1].

  • The Aldehyde Moiety (-CHO): Aldehydes are prone to autoxidation in the presence of atmospheric oxygen, gradually converting to carboxylic acids (e.g., 4-tert-butyl-2-chlorobenzoic acid). In sealed waste containers stored for prolonged periods, this can lead to unexpected pH drops and potential pressure changes.

  • The tert-Butyl Group (-C(CH3)3): This bulky aliphatic group significantly increases the molecule's lipophilicity (LogP). High lipophilicity correlates directly with bioaccumulation potential and severe aquatic toxicity ()[2]. Consequently, drain disposal is strictly prohibited under all circumstances[3].

Quantitative Data & Waste Profiling

ParameterClassification / LimitOperational Implication
Waste Stream Halogenated OrganicSegregate strictly from standard solvents (e.g., EtOH, Acetone).
Aquatic Toxicity High (Toxic to aquatic life)Strict zero-drain-discharge policy [2].
SAA Volume Limit 55 GallonsMonitor daily; request pickup when 90% full[4].
CAA Storage Limit 90 Days (LQG) / 180 Days (SQG)Date-stamp containers upon transfer to CAA[1].

Operational Protocol: Cradle-to-Grave Disposal Workflow

Step 1: Point-of-Generation Segregation
  • Action: Collect 4-tert-butyl-2-chlorobenzaldehyde waste (solid residues or solvent solutions) in a chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass[3].

  • Causality & Validation: Ensure the waste stream contains ONLY halogenated solvents (e.g., Dichloromethane, Chloroform) or the pure compound. Do not introduce incompatible reactive agents (e.g., strong oxidizers or strong bases). This self-validates the waste profile for the vendor, preventing dangerous exothermic reactions in the waste carboy.

Step 2: Satellite Accumulation Area (SAA) Staging
  • Action: Store the container in a designated SAA. The SAA must be at or near the point of generation and under the direct visual control of the operator ()[5].

  • Validation: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste" and list the full chemical name: 4-tert-Butyl-2-chlorobenzaldehyde. Never use chemical formulas or abbreviations ()[4]. Keep the container tightly closed at all times unless actively adding waste[4].

Step 3: Transfer to Central Accumulation Area (CAA)
  • Action: Once the container reaches 90% capacity, it must be removed from the SAA within 72 hours[4].

  • Validation: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department. Upon arrival at the CAA, the container must be date-stamped to ensure compliance with EPA storage time limits (90 days for Large Quantity Generators) ()[1],[6].

Step 4: Final Disposition & Spill Management
  • Action: Final disposal must be executed by an EPA-licensed vendor via high-temperature incineration[1].

  • Spill Response: In the event of a spill, immediately isolate the area and ensure adequate ventilation[7]. Do not use water to flush the area[3]. For solid spills, sweep up using non-sparking tools to avoid dust generation[8]. For liquid solutions, absorb with inert materials (e.g., vermiculite, dry sand, or universal binding agents) and place into a sealed, labeled container for halogenated waste disposal[2],[7].

Visualizing the Waste Lifecycle

WasteLifecycle Gen Point of Generation (Fume Hood) SAA Satellite Accumulation (Halogenated Waste) Gen->SAA Segregate & Label CAA Central Accumulation (Date-Stamped) SAA->CAA 90% Full (< 72h Transfer) Incinerator Final Disposition (EPA Incinerator) CAA->Incinerator Licensed Vendor

Lifecycle of halogenated chemical waste from generation to final EPA-compliant disposal.

References

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Environmental Health & Safety URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

  • Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania Environmental Health and Radiation Safety URL: [Link]

  • Title: Safety Data Sheet: 2-Chlorobenzaldehyde Source: DC Fine Chemicals URL: [Link]

Sources

Handling

Technical Guide: PPE &amp; Safety Protocols for 4-tert-Butyl-2-chlorobenzaldehyde

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7). Chemical Identity: 4-tert-Butyl-2-chloroben...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 4-tert-Butyl-2-chlorobenzaldehyde (CAS: 65770-02-7).

Chemical Identity: 4-tert-Butyl-2-chlorobenzaldehyde CAS Number: 65770-02-7 Molecular Formula: C₁₁H₁₃ClO Primary Hazard Classification (Inferred): Corrosive (Skin/Eye), Acute Toxicity (Oral/Inhalation), Skin Sensitizer.

Executive Safety Directive

Status: HIGH CAUTION As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is limited, its structural analogs (2-Chlorobenzaldehyde and 4-tert-Butylbenzaldehyde ) dictate a "worst-case" safety approach.

The ortho-chloro substitution on the benzaldehyde ring significantly increases electrophilicity, making this compound a potent lachrymator and potential corrosive (Skin Corr. 1B equivalent). The para-tert-butyl group increases lipophilicity, enhancing skin permeation and persistence in biological tissues.

Core Directive: Handle this compound as if it is a Corrosive Toxicant . Do not rely on standard "light duty" lab PPE.

Hazard Mechanism & PPE Rationale

To select the right PPE, we must understand the chemical interaction with biological tissue:

Chemical FeaturePhysiological RiskRequired PPE Countermeasure
Aldehyde Moiety (-CHO) Protein cross-linking (irritation), sensitization, and severe respiratory distress.Respiratory Protection: Organic Vapor (OV) filters are mandatory to prevent mucous membrane sensitization.
Ortho-Chlorine (-Cl) Inductive electron withdrawal increases aldehyde reactivity; potential for hydrolysis to acidic byproducts (HCl) on moist surfaces (eyes/lungs).Eye/Face Protection: Tightly fitting goggles plus face shield to prevent acid-like burns.
Tert-Butyl Group Increases lipid solubility, facilitating rapid absorption through the stratum corneum (skin barrier).Glove Selection: Standard thin nitrile provides insufficient breakthrough time. Laminate or Heavy Nitrile is required.

PPE Selection Matrix

The following table summarizes the mandatory PPE configuration for different operational scales.

Body ZoneStandard Handling (< 10g)Scale-Up / Synthesis (> 10g)Technical Specification
Eye / Face Chemical Splash GogglesGoggles + 8-inch Face ShieldANSI Z87.1+ (Impact & Splash rated). Safety glasses are insufficient.
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Silver Shield® (Laminate) or Butyl RubberBreakthrough Time: > 480 min. Note: Aldehydes can permeate latex instantly.
Respiratory Fume Hood (Face velocity > 100 fpm)Half-Mask Respirator (OV/AG Cartridge)NIOSH Approved: Organic Vapor / Acid Gas (Yellow/Olive code).
Body Defense Lab Coat (Cotton/Poly), Closed-toe shoesChemical-Resistant Apron (Tychem® or PVC)Sleeves must be tucked into gloves to prevent wrist exposure.

Operational Protocol: Safe Handling Workflow

This self-validating workflow ensures that safety checks are integral to the experimental process, not an afterthought.

Phase 1: Pre-Operational Check
  • Verify Ventilation: Confirm fume hood flow rate is 0.5 m/s (100 fpm).

  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.

  • Neutralizer Prep: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution nearby for immediate decontamination of tools.
    
Phase 2: Active Handling
  • Transfer: Always transfer liquid/solid over a secondary containment tray (spill pallet).

  • Heating/Reaction: If heating, use a reflux condenser. The flash point is likely >100°C, but aldehyde vapors can form explosive mixtures.

  • Tool Cleaning: Immediately rinse spatulas/syringes in the

    
     bath to neutralize acidic residues before removing them from the hood.
    
Phase 3: Waste Disposal[1]
  • Segregation: Dispose of as Halogenated Organic Waste . Do not mix with non-halogenated solvents (acetone/ethanol) if your facility separates them, as this complicates incineration.

  • Labeling: Clearly mark the waste container: "Contains Chlorinated Benzaldehyde - High Irritant/Corrosive."

Emergency Response Visualization

The following diagram outlines the critical decision logic for spill response.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill Minor (< 10mL) Inside Fume Hood Assess->SmallSpill LargeSpill Major (> 10mL) Or Outside Hood Assess->LargeSpill PPE_Check Verify PPE: Double Gloves + Goggles SmallSpill->PPE_Check Evacuate Evacuate Lab Activate Alarm LargeSpill->Evacuate Absorb Cover with Vermiculite or Sand PPE_Check->Absorb Neutralize Treat with Dilute Sodium Bisulfite (aq) Absorb->Neutralize Reduce Aldehyde Collect Collect in Halogenated Waste Container Neutralize->Collect Clean Wash Area with Soap & Water Collect->Clean

Figure 1: Decision logic for responding to a 4-tert-Butyl-2-chlorobenzaldehyde spill. Note that large spills outside a fume hood require immediate evacuation due to respiratory risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70324, 4-tert-Butylbenzaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butyl-2-chlorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-tert-Butyl-2-chlorobenzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.